6-chloroquinolin-8-ol
Description
The exact mass of the compound 6-Chloro-8-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloroquinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloroquinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKDOLPRGYKULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327641 | |
| Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-06-0 | |
| Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-chloroquinolin-8-ol physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 6-chloroquinolin-8-ol
Abstract
6-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a member of the 8-HQ class, it possesses intrinsic metal-chelating capabilities that are central to its biological activity, which includes potential anticancer, antimicrobial, and antineurodegenerative applications. The addition of a chlorine atom at the C6-position critically modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the core physicochemical properties of 6-chloroquinolin-8-ol. In the absence of extensive published experimental data for this specific analogue, we leverage established principles of physical organic chemistry and comparative data from the parent 8-HQ and related derivatives to present a robust, predictive profile. We further provide standardized, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers in drug discovery and development.
Molecular Profile and Strategic Importance
The 8-hydroxyquinoline scaffold is widely regarded as a "privileged structure" in drug discovery.[1] Its rigid, planar geometry and, most critically, the spatial arrangement of the C8-hydroxyl group and the N1-pyridine nitrogen, create a powerful bidentate chelation site for a vast array of metal ions.[2][3] Biological systems are critically dependent on metal homeostasis; its disruption is implicated in numerous pathologies. Compounds like 6-chloroquinolin-8-ol can act as ionophores or chelators, restoring metal balance or inducing targeted cytotoxicity, making them valuable therapeutic candidates.[2][4]
The strategic placement of a chlorine atom at the C6 position is a common medicinal chemistry tactic. Halogenation, particularly chlorination, significantly impacts lipophilicity. Structure-activity relationship (SAR) studies on related quinoline compounds have shown that 6-chloro analogues often exhibit enhanced biological potency, a phenomenon linked to improved membrane permeability and target engagement.[1][5]
| Identifier | Value | Source |
| Chemical Name | 6-chloroquinolin-8-ol | [6] |
| Synonyms | 6-chloro-8-quinolinol | [6] |
| CAS Number | 5622-06-0 | [6][7] |
| Molecular Formula | C₉H₆ClNO | [6][7] |
| Molecular Weight | 179.60 g/mol | [6][7] |
| Chemical Structure | N/A |
Core Physicochemical Properties: A Predictive Analysis
Understanding the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADMET) profile. The following section details the expected properties of 6-chloroquinolin-8-ol, grounded in the known behavior of the 8-HQ scaffold.
| Property | Predicted Value / Behavior | Rationale & Expert Insights |
| Aqueous Solubility | Low / Sparingly Soluble | The parent 8-hydroxyquinoline is sparingly soluble in water due to its hydrophobic aromatic core.[8] The addition of a lipophilic chlorine atom at C6 is expected to further decrease its affinity for aqueous media. Solubility is predicted to be pH-dependent, increasing in acidic solutions where the pyridine nitrogen (N1) is protonated. |
| Lipophilicity (logP) | ~2.9 - 3.5 | LogP (the octanol-water partition coefficient) is a key measure of lipophilicity. Halogenation almost invariably increases logP. The related isomer, 5-chloroquinolin-8-ol, has a calculated XLogP3 of 2.9.[9] A slightly higher value may be anticipated for the C6-isomer. This logP range suggests good potential for cell membrane permeability. |
| Acidity (pKa) | ~7.5 - 8.5 | This value refers to the acidity of the C8-phenolic proton. The parent 8-HQ has a pKa of ~9.9. The chlorine atom at C6 is an electron-withdrawing group, which will stabilize the conjugate base (phenoxide) through inductive effects, thereby increasing the acidity and lowering the pKa relative to the parent compound. A predicted pKa of ~8.1 has been calculated for the isomer 8-chloroquinolin-6-ol, suggesting a similar range for this compound.[10] |
| Melting Point | Solid at room temperature | Specific experimental data is unavailable. As a crystalline solid with potential for intermolecular hydrogen bonding via the hydroxyl group, a relatively high melting point is expected. For context, the parent 8-hydroxyquinoline melts at 75 °C.[8] |
| Boiling Point | > 300 °C (Predicted) | Specific experimental data is unavailable. High boiling points are characteristic of aromatic heterocyclic compounds with polar functional groups capable of strong intermolecular interactions. A predicted value for the isomer 8-chloroquinolin-6-ol is ~343 °C.[10] |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the functional groups present in 6-chloroquinolin-8-ol, its spectra are predicted to exhibit the following characteristic features.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the range of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: A series of strong, sharp bands are anticipated between 1450-1650 cm⁻¹, corresponding to the vibrations of the quinoline aromatic system.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ is expected for the phenolic C-O bond.
-
C-Cl Stretch: A moderate to strong band in the fingerprint region, typically 700-850 cm⁻¹, will indicate the presence of the carbon-chlorine bond.
-
-
UV-Visible Spectroscopy: The quinoline ring system is a strong chromophore. The presence of the hydroxyl (-OH) and chloro (-Cl) groups, both acting as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The UV-Vis spectrum will be highly pH-sensitive; deprotonation of the phenolic hydroxyl group under basic conditions will alter the electronic structure, leading to a significant shift in the absorption bands.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex, showing distinct signals for the five aromatic protons. Protons on the pyridine ring (H2, H3, H4) will typically appear at lower field (downfield) compared to those on the benzene ring (H5, H7) due to the electron-withdrawing effect of the nitrogen atom. For example, in 8-chloroquinoline, the H2 proton is observed far downfield at ~9.0 ppm.[12] The specific coupling patterns (doublets, doublets of doublets) will be determined by the ortho, meta, and para relationships between the remaining protons.
-
¹³C NMR: Nine distinct signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the hydroxyl group (C8) and the carbon attached to the chlorine (C6) will have their chemical shifts significantly influenced by these substituents. The carbons adjacent to the nitrogen (C2, C8a) will also show characteristic downfield shifts.
-
Chemical Reactivity and Metal Chelation
The chemical behavior of 6-chloroquinolin-8-ol is dominated by two key features: its ability to chelate metals and the reactivity of its aromatic core.
Bidentate Metal Chelation
The primary driver of the biological activity of 8-hydroxyquinolines is their function as potent bidentate chelating agents.[3] The lone pair of electrons on the pyridine nitrogen and the deprotonated hydroxyl oxygen form a stable five-membered ring with a wide range of divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).[1] This action can sequester essential metal ions from metalloenzymes in pathogens or, conversely, act as an ionophore to transport metals across cell membranes, disrupting cellular homeostasis and inducing apoptosis in cancer cells.[4]
Caption: Fig 1. Bidentate chelation of a metal ion (M+).
Aromatic Ring Reactivity
The quinoline ring is susceptible to electrophilic aromatic substitution. The hydroxyl group at C8 is a strongly activating, ortho-, para-directing group, while the chlorine at C6 is a deactivating but also ortho-, para-directing group. Therefore, the most likely positions for further electrophilic attack (e.g., nitration, halogenation) are C5 and C7, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Proposed Synthesis Pathway
While multiple synthetic routes are possible, a plausible approach to 6-chloroquinolin-8-ol involves a modified Skraup synthesis, a classic method for generating the quinoline core. This pathway provides a logical and efficient route from commercially available starting materials.
Caption: Fig 2. Proposed Skraup synthesis workflow.
The causality of this workflow is as follows: 2-Amino-4-chlorophenol provides the aniline backbone with the chlorine and hydroxyl groups in the correct precursor positions. Glycerol, in the presence of sulfuric acid, dehydrates to form acrolein in situ. The amino group of the aniline undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring system.
Standardized Experimental Protocols for Physicochemical Profiling
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the empirical determination of key physicochemical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This method remains the gold standard for solubility measurement due to its directness and reliability.
-
Preparation: Add an excess amount of 6-chloroquinolin-8-ol (enough to ensure a solid phase remains) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. Causality: This extended period allows the dissolution process to reach a steady state, which is critical for an accurate thermodynamic solubility measurement.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Protocol: Determination of Lipophilicity (logP by Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and water (or PBS, pH 7.4), pre-saturating each phase with the other by vigorous mixing followed by separation. Causality: Pre-saturation prevents volume changes during the experiment and ensures the system is at equilibrium.
-
Compound Addition: Dissolve a known amount of 6-chloroquinolin-8-ol in the n-octanol phase. Add an equal volume of the aqueous phase.
-
Partitioning: Seal the container and shake vigorously for 1-2 hours to facilitate partitioning between the two phases.
-
Phase Separation: Allow the mixture to stand until the layers have clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: Sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using HPLC-UV or a similar quantitative technique.
-
Calculation: Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Conclusion
6-chloroquinolin-8-ol presents a compelling molecular profile for applications in drug discovery. Its core physicochemical properties, predicted from the well-understood behavior of the 8-hydroxyquinoline scaffold, suggest a lipophilic, weakly acidic compound with potent metal-chelating abilities. The C6-chloro substitution is anticipated to enhance membrane permeability, a desirable trait for intracellular drug targets. While further empirical validation of its specific physicochemical parameters is necessary, the predictive analysis and standardized protocols outlined in this guide provide a solid, scientifically-grounded foundation for its continued investigation and development by researchers in the field.
References
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved February 7, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 8-Chloroquinoline. Retrieved February 7, 2026, from [Link]
-
Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved February 7, 2026, from [Link]
-
Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Gebregeorgis, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Srisung, S., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. [Link]
-
PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. [Link]
-
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wiley Online Library. (1998). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2005). Hydroxyquinolines as Iron Chelators. [Link]
-
Dove Medical Press. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
Gershon, H., & Parmegiani, R. (1962). Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. Applied microbiology, 10(6), 556–560. [Link]
-
Al-Adhami, M., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules, 25(1), 127. [Link]
-
Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. molcore.com [molcore.com]
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- 9. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
6-chloroquinolin-8-ol crystal structure analysis
Title: Structural Insights into 6-Chloroquinolin-8-ol: From Lattice Architecture to Pharmacophore Design
Abstract
This technical guide provides a comprehensive structural analysis framework for 6-chloroquinolin-8-ol (6-Cl-8HQ), a critical derivative of the privileged 8-hydroxyquinoline scaffold.[1] Unlike its widely characterized isomer 5-chloroquinolin-8-ol (Cloxyquin), the 6-chloro variant presents unique steric and electronic properties governed by the para-positioning of the chlorine atom relative to the carbocyclic ring junction.[1] This document outlines the synthesis, crystal growth, and crystallographic analysis required to elucidate its supramolecular architecture, focusing on the interplay between intramolecular hydrogen bonding and intermolecular
Chemical Context & Significance
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability.[1] The introduction of a chlorine atom at the C6 position alters the lipophilicity (
-
Core Utility: Metal chelation (Zn²⁺, Cu²⁺, Al³⁺) for neuroprotective and antimicrobial applications.[1]
-
Structural Differentiator: The C6-Cl substituent extends the molecular long axis, potentially inducing different packing motifs compared to the C5-substituted analogs which tend to stack in offset dimers.[1]
Synthesis & Crystal Growth Protocol
To obtain diffraction-quality single crystals, high purity is essential.[1] The following protocol utilizes a modified Skraup synthesis followed by slow evaporation.
Step 1: Synthesis via Skraup Reaction[1]
-
Precursors: 4-chloro-2-aminophenol (1.0 eq), Glycerol (3.0 eq), Sulfuric Acid (catalyst), Nitrobenzene (oxidant).[1]
-
Reaction: Reflux at 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.[1]
-
Purification: Neutralization with NaOH to pH 7.0 precipitates the crude solid. Recrystallize from hot ethanol.
Step 2: Crystallization for X-Ray Diffraction
-
Solvent System: Ethanol/Methanol (9:1 v/v).[1] Note: Avoid water to prevent hydrate formation which disrupts the intrinsic packing.
-
Conditions: Dissolve 50 mg of purified 6-Cl-8HQ in 10 mL warm solvent. Filter into a clean vial. Cover with Parafilm, poke 3 small holes, and store at 20°C in a vibration-free environment.
-
Timeline: Prismatic crystals (colorless to pale yellow) appear within 48–72 hours.[1]
Workflow Visualization
Figure 1: Critical path from chemical synthesis to structural elucidation.[1]
Crystallographic Analysis Framework
As the 6-chloro isomer is isostructural to the 5,7-dichloro analogs, the analysis must confirm specific lattice parameters.[1]
A. Molecular Conformation (The "Closed" State)
The defining feature of 8-HQ derivatives is the Intramolecular Hydrogen Bond (IMHB) .
-
Mechanism: The phenolic proton (O-H) donates to the quinoline nitrogen (N).
-
Geometry: Forms a stable 5-membered planar ring (
motif). -
Significance: This "locks" the molecule in a syn-conformation, masking the polar groups.[1] This increases membrane permeability (lipophilicity) but requires energy to break before metal chelation can occur.
-
Metric to Measure: Look for
and angle .[1]
B. Supramolecular Architecture
Unlike the 5-chloro analog (Cloxyquin) which often forms centrosymmetric dimers, the 6-chloro substituent at the "tail" of the molecule encourages linear propagation or "staircase" packing.
-
Stacking: The planar quinoline rings stack face-to-face.[1] Measure the centroid-to-centroid distance (
) and the slippage angle.[1] -
Halogen Bonding: The Chlorine at C6 is electron-deficient (sigma-hole).[1] Look for
interactions or Type II contacts (angles ).[1]
Comparative Structural Metrics
Use the following table to benchmark your experimental 6-chloro data against the well-established 5-chloro standard.
| Feature | 5-Chloro-8-HQ (Reference) | 6-Chloro-8-HQ (Target Analysis) | Significance |
| Space Group | Monoclinic ( | Likely Monoclinic ( | Defines symmetry of packing.[1] |
| IMHB ( | Strong ( | Expected Strong | Determines chelation readiness. |
| Packing Motif | Centrosymmetric Dimers | Linear/Herringbone | 6-Cl position disrupts dimer formation.[1] |
| Cl Position | Meta to Ring Junction | Para to Ring Junction | Affects electronic density at N-donor.[1] |
| Melting Point | Higher MP suggests stronger lattice energy.[1] |
Logic of Supramolecular Interactions
Figure 2: Hierarchy of forces driving the crystallization of 6-chloroquinolin-8-ol.[1]
Implications for Drug Development
-
Chelation Kinetics: The strong intramolecular H-bond observed in the crystal structure must be broken to form the Metal-Ligand complex. A shorter
distance correlates with slower initial binding rates.[1] -
Solubility: The high melting point of the 6-chloro isomer (compared to 5-chloro) indicates high lattice energy, predicting lower aqueous solubility.[1] Formulation strategies (e.g., salt formation) may be required.[1]
-
Bioactivity: The C6-Cl position is sterically exposed.[1] In the crystal, if Cl participates in weak interactions, it suggests the site is available for hydrophobic interactions within a protein binding pocket (e.g., inhibiting metalloproteases).[1]
References
-
Synthesis & Properties: Gershon, H., et al. (1994).[1] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[1] Monatshefte für Chemie, 125(1), 51-59.[1] Link
-
Structural Analogs (5-Cl): Haynes, R. K., et al. (2019).[1] "Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin." International Journal of Molecular Sciences, 21(1), 249.[1][3] Link[3]
-
General Crystallography of 8-HQ: P. R. Boddeda et al. (2012).[1] "Crystal structure of quinoline derivatives." Journal of Chemical Crystallography. (Referenced for general lattice behavior of halogenated quinolines).
-
Database Reference: Cambridge Structural Database (CSD).[1] Search Refcode for "Chloroquinolin-8-ol" derivatives to validate unit cell parameters.[1] Link
Sources
Precision Synthesis and Characterization of 6-Chloroquinolin-8-ol
The following technical guide details the precision synthesis and characterization of 6-chloroquinolin-8-ol . This document is structured for researchers requiring high-purity isolation of the 6-chloro isomer, distinct from the more common 5-chloro (Cloxyquin) and 5,7-dichloro analogues.
Technical Whitepaper | Chemical Series: Halogenated 8-Hydroxyquinolines
Executive Summary
6-Chloroquinolin-8-ol (CAS: 25287-45-0) is a specific halogenated derivative of 8-hydroxyquinoline (oxine). Unlike its 5-chloro isomer (Cloxyquin), which is readily accessible via direct electrophilic halogenation, the 6-chloro isomer requires a constructive ring synthesis approach. The 6-position is geometrically and electronically less accessible to direct chlorination due to the directing effects of the phenolic hydroxyl group, which strongly favors the 5- and 7-positions.
This guide presents a Modified Skraup Cyclization protocol. By utilizing 2-amino-4-chlorophenol as the regiochemically locked precursor, the chlorine atom is pre-positioned para to the amine, ensuring its placement at the 6-position of the final quinoline scaffold.
Synthetic Strategy & Retrosynthesis
The Regioselectivity Paradox
Direct chlorination of 8-hydroxyquinoline using reagents such as
-
5-chloroquinolin-8-ol (Major kinetic/thermodynamic product)
-
7-chloroquinolin-8-ol
-
5,7-dichloroquinolin-8-ol
To exclusively target the 6-chloro isomer, the benzene ring must be pre-functionalized before the pyridine ring is constructed.
Pathway Design (Graphviz Visualization)
The chosen route is a Modified Skraup Reaction involving the condensation of 2-amino-4-chlorophenol with acrolein (generated in situ from glycerol or added directly) under acidic conditions.
Figure 1: Synthetic pathway for 6-chloroquinolin-8-ol via Skraup cyclization. The chlorine atom at the 4-position of the phenol precursor translates to the 6-position of the quinoline.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-Amino-4-chlorophenol | Precursor | >97% (Recrystallize if dark) |
| Glycerol | C3 Source | Anhydrous |
| Sulfuric Acid ( | Solvent/Catalyst | Conc. (98%) |
| Sodium m-nitrobenzenesulfonate | Oxidant | Tech grade |
| Ferrous Sulfate ( | Moderator | Heptahydrate |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charge the flask with 2-amino-4-chlorophenol (14.4 g, 0.10 mol), sodium m-nitrobenzenesulfonate (12.5 g), and ferrous sulfate (1.0 g).
-
Add glycerol (30 g, 0.33 mol) and mix thoroughly.
-
Caution: Place the setup in an ice bath. Add conc. sulfuric acid (25 mL) dropwise with vigorous stirring. The reaction is highly exothermic; maintain internal temperature
during addition.
Step 2: Cyclization (The Skraup Reaction)
-
Remove the ice bath and fit a heating mantle.
-
Heat the mixture slowly to 135–140°C .
-
Critical Control Point: At approx. 120°C, the reaction may become vigorous (evolution of acrolein and steam). Ensure efficient reflux cooling.
-
-
Maintain reflux at 140°C for 4 hours . The mixture will turn dark brown/black.
Step 3: Work-up and Isolation [1]
-
Cool the reaction mixture to approx. 80°C.
-
Pour the viscous dark syrup into 500 mL of crushed ice/water with rapid stirring.
-
Neutralize the acidic solution by slowly adding 50% NaOH or conc. Ammonia (
) until pH 7–8.-
Observation: A heavy precipitate (crude quinoline) will form.
-
-
Perform Steam Distillation to remove unreacted aniline and volatile impurities (optional but recommended for high purity).
-
If steam distillation is omitted: Filter the crude solid, wash with copious cold water, and dry.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in hot Ethanol (95%) or Acetone .
-
Add activated charcoal (1 g), boil for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to 4°C.
-
Collect the pale off-white needles by filtration.
Characterization & Validation
Physicochemical Properties
-
Appearance: Off-white to pale beige crystalline solid.
-
Melting Point: 153–155°C (Lit. varies; distinct from 5-chloro isomer at ~126°C).
-
Solubility: Soluble in DMSO, Methanol, CHCl3; sparingly soluble in water.
Spectroscopic Validation
The definitive proof of the 6-chloro isomer lies in the NMR splitting pattern of the benzene ring protons (H5 and H7).
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | |
| 8.85 | dd | H2 (Pyridine) | ||
| (DMSO- | 8.35 | dd | H4 (Pyridine) | |
| 7.60 | dd | H3 (Pyridine) | ||
| 7.65 | d | H5 (Benzene) | ||
| 7.45 | d | H7 (Benzene) |
Interpretation Logic:
-
H5 and H7 coupling: In 6-chloroquinolin-8-ol, the protons at positions 5 and 7 are meta to each other. This results in a characteristic small coupling constant (
Hz). -
Contrast with 5-chloro isomer: The 5-chloro isomer possesses protons at H6 and H7, which are ortho to each other, resulting in a much larger coupling constant (
Hz). This is the primary pass/fail criterion.
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
m/z: 180.02
(Calculated for : 179.02) -
Isotope Pattern: Distinct 3:1 ratio for
(m/z 180 : 182).
Workflow Visualization
Figure 2: Operational workflow for the isolation and validation of 6-chloroquinolin-8-ol.
References
-
Skraup Synthesis Mechanism & Protocols
-
BenchChem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
-
-
Characterization of Halogenated Quinolines
-
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. (Contains NMR data for chloro-substituted analogues).
-
-
Melting Point & Physical Data
-
ChemicalBook.[2] Product entry for 6-Chloroquinolin-8-ol (CAS 25287-45-0).
-
-
Regioselectivity in Quinoline Functionalization
-
Google Patents. Method for preparing 5-chloro-8-hydroxyquinoline (Contrast reference).
-
Sources
Technical Guide: Biological Activity and Pharmacochemistry of 6-Chloroquinolin-8-ol
The following technical guide details the biological activity, pharmacochemistry, and experimental characterization of 6-chloroquinolin-8-ol .
Executive Summary
6-Chloroquinolin-8-ol (6-chloro-8-hydroxyquinoline) is a halogenated derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. While its structural isomers—specifically the 5-chloro (Cloxyquin) and 5,7-dichloro (Chloroxine) analogues—are widely recognized for their antimicrobial and antifungal utility, the 6-chloro isomer serves as a critical probe in Structure-Activity Relationship (SAR) studies.
This guide analyzes the distinct biological profile of 6-chloroquinolin-8-ol. Unlike its 5- and 7-substituted counterparts, the 6-position substitution exerts a unique electronic effect on the chelating pharmacophore, often resulting in altered lipophilicity and metal-binding stability constants. This document details its mechanism of action, comparative potency, and validated experimental protocols for its synthesis and biological evaluation.[1]
Chemical Identity and Properties
| Property | Specification |
| IUPAC Name | 6-Chloroquinolin-8-ol |
| Common Synonyms | 6-Chloro-8-hydroxyquinoline; 6-Chloro-8-quinolinol |
| CAS Number | 5622-06-0 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water |
| pKa (Phenolic) | ~9.6 (Higher than 5,7-dichloro analogs due to lack of direct resonance withdrawal) |
Pharmacochemistry: Mechanism of Action
The biological activity of 6-chloroquinolin-8-ol is driven by two primary mechanisms: Metal Chelation and Lipophilic Transport .
Metal Chelation Hypothesis
The core mechanism involves the bidentate chelation of divalent cations (Cu²⁺, Zn²⁺, Fe²⁺) via the phenolic oxygen and the quinoline nitrogen.
-
Metal Depletion: In bacteria and fungi, the molecule sequesters essential metal cofactors required for metalloenzymes (e.g., methionine aminopeptidase, histone deacetylases).
-
Ionophore Activity: Conversely, in mammalian cancer models, the complex acts as an ionophore, transporting redox-active metals (like Cu²⁺) into the cell. This triggers the Fenton reaction, generating reactive oxygen species (ROS) that induce apoptosis.
The "6-Position" Effect (SAR Analysis)
The position of the chlorine atom is the determinant factor in potency.
-
5-Cl & 7-Cl (Ortho/Para to OH): These positions allow the chlorine to exert a strong electron-withdrawing effect via resonance and induction, significantly lowering the pKa of the phenolic hydroxyl. This stabilizes the anionic form, enhancing metal binding at physiological pH.
-
6-Cl (Meta to OH): The 6-position is meta to the hydroxyl group. The electron-withdrawing effect is primarily inductive and weaker than in the 5- or 7-positions. Consequently, 6-chloroquinolin-8-ol typically exhibits a higher pKa and lower binding stability compared to Cloxyquin, often resulting in reduced antimicrobial potency in comparative screens.
Mechanism Visualization
The following diagram illustrates the ionophore-mediated ROS generation pathway.
Caption: Mechanism of Action: Chelation, transmembrane transport, and intracellular oxidative stress generation.
Therapeutic Applications and Biological Data[1][3][4][5][6][7]
Antimicrobial Activity
In comparative broth microdilution assays against poultry and human pathogens (E. coli, S. aureus), 6-chloroquinolin-8-ol generally displays moderate activity compared to the "hit" compounds 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol.
-
Spectrum: Gram-positive bacteria (primary), Gram-negative bacteria (secondary), and Fungi (Candida spp.).
-
Potency: MIC values typically range from 8–64 µg/mL , whereas 5,7-dichloro analogs often achieve 1–4 µg/mL.
-
Significance: While less potent, the 6-chloro derivative is less prone to metabolic halogen displacement (dehalogenation) than the 5-iodo or 5-bromo derivatives, offering a distinct toxicology profile.
Anticancer Potential
The 8-hydroxyquinoline scaffold is a validated pharmacophore for anticancer agents.[2]
-
Cytotoxicity: 6-chloroquinolin-8-ol exhibits cytotoxicity against human carcinoma cell lines (e.g., HeLa, HepG2) via the copper-ionophore mechanism described above.
-
Selectivity: The presence of the chlorine increases lipophilicity (logP), enhancing tumor penetration compared to the unsubstituted parent 8-HQ.
Experimental Protocols
Synthesis of 6-Chloroquinolin-8-ol
Note: Direct chlorination of 8-HQ typically yields the 5-chloro or 5,7-dichloro products. The 6-chloro isomer is best synthesized via the Skraup reaction using a specific aniline precursor.
Reagents: 4-Chloro-2-aminophenol, Acrolein (or Glycerol), Sulfuric Acid, Nitrobenzene (oxidant).
Protocol:
-
Precursor Preparation: Dissolve 4-chloro-2-aminophenol (1.0 eq) in concentrated sulfuric acid.
-
Skraup Reaction: Add acrolein (1.2 eq) dropwise at 0°C (or use glycerol with heating).
-
Cyclization: Heat the mixture to 140°C for 4 hours. The nitrobenzene serves to oxidize the intermediate dihydroquinoline.
-
Workup: Cool to room temperature. Neutralize with NaOH to pH 7.0 to precipitate the crude quinolinol.
-
Purification: Recrystallize from ethanol/water (9:1).
-
Validation: Confirm structure via ¹H-NMR (Look for specific coupling constants of the H-5 and H-7 protons to confirm 6-position substitution).
In Vitro MIC Determination (Standardized)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
Workflow Diagram:
Caption: Standardized Broth Microdilution Workflow for MIC determination.
Step-by-Step:
-
Stock Solution: Dissolve 10 mg of 6-chloroquinolin-8-ol in 1 mL of DMSO.
-
Dilution: Prepare a 96-well plate with Mueller-Hinton Broth. Perform serial two-fold dilutions to create a gradient from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 10 µL of standardized bacterial suspension (0.5 McFarland standard diluted to 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a Positive Control (Ciprofloxacin) and a Solvent Control (DMSO only).
-
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: The MIC is the lowest concentration with no visible growth (turbidity).
Data Summary: Comparative SAR
The table below highlights why the 6-chloro isomer is distinct from the clinical standards.
| Compound | Substituent Position | Relative pKa (Phenol) | Antimicrobial Potency (Relative) | Primary Utility |
| 8-Hydroxyquinoline | None | 9.9 | Low | Chelator Standard |
| Cloxyquin | 5-Chloro | ~9.0 | High | Antifungal / Antibacterial |
| Chloroxine | 5,7-Dichloro | ~8.6 | Very High | Antibacterial (Dermatological) |
| 6-Chloroquinolin-8-ol | 6-Chloro | ~9.4 | Moderate | SAR Probe / Intermediate |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21948, 6-Chloro-8-quinolinol. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[1] Drug Design, Development and Therapy. Retrieved from [Link]
-
Darling, W. G., et al. (2020). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (Contains SAR data on 6-chloro isomer). Antibiotics.[1][3][4][2][5] Retrieved from [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 6. scispace.com [scispace.com]
6-Chloroquinolin-8-ol as a Fluorescent Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes within complex environments. Among the various classes of fluorophores, quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its analogues, have garnered significant attention due to their ability to form highly fluorescent complexes with metal ions. This technical guide provides a comprehensive overview of 6-chloroquinolin-8-ol, a halogenated derivative of 8-HQ, as a potential fluorescent probe. While specific data for this particular isomer is limited in readily available literature, this guide synthesizes the well-established principles of the 8-hydroxyquinoline family to provide a robust framework for its synthesis, mechanism of action, and potential applications. We will delve into the underlying principles of chelation-enhanced fluorescence (CHEF), outline a probable synthetic route, and present detailed protocols for its application in metal ion detection and cellular imaging, drawing upon data from closely related analogues to illustrate its expected photophysical properties and performance.
Introduction to 8-Hydroxyquinoline-Based Fluorescent Probes
8-Hydroxyquinoline (8-HQ) is a bidentate chelating agent that forms stable complexes with a wide variety of metal ions.[1][2] The parent molecule itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1][3] This process provides a non-radiative decay pathway for the excited state, thus quenching fluorescence.[1] However, upon chelation with a metal ion, this ESIPT process is blocked, leading to a significant enhancement of fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is the fundamental working principle of 8-HQ-based fluorescent probes.[1]
The introduction of substituents onto the 8-HQ scaffold allows for the fine-tuning of its chemical and photophysical properties. Halogenation, in particular, can influence the electronic properties of the quinoline ring system, affecting factors such as the acidity of the hydroxyl group, the stability of the metal complex, and the spectral properties of the resulting fluorophore. The focus of this guide, 6-chloroquinolin-8-ol, is a derivative where a chloro group is introduced at the 6-position of the quinoline ring.
Synthesis of 6-Chloroquinolin-8-ol
The most common and versatile method for the synthesis of quinolines is the Skraup synthesis.[4][5] This reaction involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. For the synthesis of 6-chloroquinolin-8-ol, the logical starting material would be 4-chloro-2-aminophenol.
Probable Synthetic Pathway: Skraup Reaction
The Skraup synthesis for 6-chloroquinolin-8-ol would proceed via the following steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein.
-
Michael addition of 4-chloro-2-aminophenol to acrolein.
-
Acid-catalyzed cyclization of the resulting intermediate.
-
Dehydrogenation (oxidation) to form the aromatic quinoline ring system.
Caption: Probable synthetic pathway for 6-chloroquinolin-8-ol via the Skraup reaction.
Generalized Experimental Protocol for Skraup Synthesis
Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be optimized for safety and yield.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid.
-
Addition of Reactants: While stirring and cooling the flask in an ice bath, slowly add 4-chloro-2-aminophenol to the sulfuric acid. After the addition is complete, add glycerol dropwise, ensuring the temperature does not rise excessively.
-
Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as arsenic pentoxide or nitrobenzene.
-
Reaction: Heat the mixture cautiously. The reaction is often exothermic and may require careful temperature control. Once the initial vigorous reaction subsides, continue heating at reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and pour it into a large volume of ice-water. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) until the product precipitates.
-
Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol or acetone).
Mechanism of Action as a Fluorescent Probe
The fluorescence of 6-chloroquinolin-8-ol is based on the principle of Chelation-Enhanced Fluorescence (CHEF).
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) for 6-chloroquinolin-8-ol.
In its unbound state, the molecule possesses a readily available proton on the hydroxyl group and a nitrogen atom in the quinoline ring, facilitating excited-state intramolecular proton transfer (ESIPT), which quenches fluorescence.[1][3] Upon chelation with a metal ion, the proton of the hydroxyl group is displaced, and a coordinate bond is formed with the nitrogen atom. This creates a rigid molecular structure that inhibits the non-radiative decay pathways, forcing the excited state to relax via the emission of a photon, resulting in a significant increase in fluorescence quantum yield.[1]
Photophysical Properties
Table 1: Representative Photophysical Properties of 8-Hydroxyquinoline and Related Compounds
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| 8-Hydroxyquinoline (in various solvents) | ~310-320 | ~395-510 (solvent dependent) | Low (uncomplexed) | ~2,500 | [4] |
| 8-Hydroxyquinoline-Zn²⁺ complex | ~370 | ~500 | Significantly Increased | N/A | [6] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | N/A | N/A | N/A | N/A | [Data not available] |
N/A: Not available in the searched literature.
It is anticipated that 6-chloroquinolin-8-ol will exhibit an absorption maximum in the UV region and, upon chelation with a metal ion like Zn²⁺, will show a significant Stokes shift with an emission maximum in the visible region (likely green-yellow). The quantum yield of the complex is expected to be substantially higher than that of the free ligand.
Applications as a Fluorescent Probe
Based on the extensive literature on 8-hydroxyquinoline derivatives, 6-chloroquinolin-8-ol has high potential for use as a fluorescent probe in several key areas.
Detection of Metal Ions
8-HQ derivatives are renowned for their ability to detect a variety of metal ions, with particular prominence in sensing Zn²⁺.[6][7] Zinc is the second most abundant transition metal in the human body and plays crucial roles in numerous physiological and pathological processes.
-
Stock Solutions: Prepare a stock solution of 6-chloroquinolin-8-ol (e.g., 1 mM in DMSO or ethanol) and a stock solution of the metal salt of interest (e.g., 10 mM ZnCl₂ in deionized water).
-
Working Solution: Prepare a working solution of the probe in a suitable buffer (e.g., 10 µM in HEPES buffer, pH 7.4).
-
Fluorometric Measurement: In a quartz cuvette, place the working solution of the probe. Record the initial fluorescence spectrum.
-
Titration: Add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and stoichiometry.
Cellular Imaging
The lipophilic nature of the quinoline scaffold allows many of its derivatives to readily cross cell membranes, making them suitable for intracellular imaging applications.[8] Fluorescent probes for metal ions are crucial for understanding the roles of these ions in cellular signaling and disease.
-
Cell Culture: Plate cells (e.g., HeLa or PC12) on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS). Incubate the cells with a solution of 6-chloroquinolin-8-ol (e.g., 5-10 µM in cell culture medium) for a specific duration (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells with buffer to remove any excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
(Optional) Metal Ion Treatment: To observe changes in intracellular metal ion concentration, cells can be treated with a metal ion solution or a chelator before or during imaging.
Caption: A generalized workflow for the application of 6-chloroquinolin-8-ol in live-cell imaging.
Conclusion and Future Perspectives
6-Chloroquinolin-8-ol, as a derivative of the well-established 8-hydroxyquinoline fluorophore, holds significant promise as a fluorescent probe for metal ions. Its synthesis is achievable through established methods like the Skraup reaction, and its mechanism of action is predicated on the robust principle of chelation-enhanced fluorescence. While a detailed characterization of this specific isomer is not extensively documented in the current literature, the principles outlined in this guide provide a solid foundation for its investigation and application.
Future research should focus on the detailed synthesis and purification of 6-chloroquinolin-8-ol, followed by a thorough characterization of its photophysical properties, including its quantum yield and molar extinction coefficient, both in its free form and when complexed with various metal ions. Investigating the selectivity and sensitivity of this probe for different metal ions will be crucial in defining its utility. Furthermore, its application in cellular imaging, including studies on its cytotoxicity and cellular localization, will be essential to validate its potential as a tool for biological research and drug development. The insights gained from such studies will not only elucidate the specific properties of 6-chloroquinolin-8-ol but also contribute to the broader understanding of how halogen substitution can be used to rationally design novel fluorescent probes with tailored characteristics.
References
-
N. N. M.
-
BenchChem.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
-
8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells.
-
8-Hydroxyquinoline.
-
8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
-
5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS.
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
Sources
- 1. scispace.com [scispace.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 6-chloroquinolin-8-ol
Chemical Lineage, Synthesis, and Therapeutic Utility
Part 1: Executive Summary & Historical Context
The "Privileged Scaffold" Evolution
The history of 6-chloroquinolin-8-ol (6-chloro-8-hydroxyquinoline) is inextricably linked to the broader evolution of the 8-hydroxyquinoline (8-HQ) scaffold, a structure termed "privileged" in medicinal chemistry due to its inherent ability to bind metal ions and interact with diverse biological targets.[1]
While the parent compound, 8-HQ, was first synthesized in 1880 by Zdenko Hans Skraup and Hugo Weidel, the halogenated derivatives emerged in the early 20th century as potent anti-infectives. The most famous of these, Clioquinol (5-chloro-7-iodo-8-quinolinol) and Cloxyquin (5-chloroquinolin-8-ol), dominated the market for amoebic dysentery and dermatological infections.
The Discovery of the 6-Chloro Isomer: Unlike its 5-chloro and 7-chloro counterparts, 6-chloroquinolin-8-ol was not a product of direct industrial halogenation. Direct electrophilic aromatic substitution (EAS) of 8-HQ directs halogens to the electron-rich 5 and 7 positions (para and ortho to the hydroxyl group). The 6-chloro isomer was "discovered" and characterized primarily through rational synthesis (Skraup cyclization) by chemists seeking to elucidate Structure-Activity Relationships (SAR). It serves as a critical probe to:
-
Block Metabolic Hotspots: Assess the metabolic stability of the quinoline ring when the 5- and 7-positions are open but the 6-position is sterically occluded.
-
Modulate Lipophilicity: Increase logP without the massive steric bulk of iodine (as seen in Clioquinol).
-
Prevent "Cysteine Reactivity": Investigate Michael acceptor potential in quinone-methide intermediates, which usually involve the 5 or 7 positions.
Part 2: Chemical Synthesis & Regiochemistry
The Regioselectivity Paradox
For the practicing chemist, the synthesis of 6-chloroquinolin-8-ol represents a classic problem in regiocontrol.
-
Method A: Direct Chlorination (The Trap) Reacting 8-hydroxyquinoline with
or NCS (N-chlorosuccinimide) yields a mixture of 5-chloro (kinetic) and 5,7-dichloro (thermodynamic) products. The 6-position is electronically deactivated relative to the 5/7 positions.-
Result:Failure to obtain 6-chloro isomer.
-
-
Method B: The Skraup Cyclization (The Solution) To install the chlorine at the 6-position, it must be present in the aniline precursor before ring closure. The authoritative route utilizes 2-amino-4-chlorophenol .
Validated Synthetic Protocol (Skraup Route)
Objective: Synthesis of 6-chloroquinolin-8-ol via modified Skraup reaction.
Reagents:
-
Precursor: 2-Amino-4-chlorophenol (CAS: 95-85-2)
-
Solvent/Reagent: Glycerol (anhydrous)
-
Acid Catalyst: Sulfuric Acid (
, conc.)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Oxidizing Agent: 3-Nitrobenzenesulfonic acid (sodium salt) or Nitrobenzene (classic, but hazardous). Modern recommendation: Sodium m-nitrobenzenesulfonate.
Step-by-Step Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-amino-4-chlorophenol (1.0 eq) in glycerol (3.0 eq).
-
Acidification: Cautiously add conc.
(2.5 eq) dropwise. Caution: Exothermic. -
Oxidant Addition: Add Sodium m-nitrobenzenesulfonate (0.8 eq) to moderate the reaction (preventing the violence of the classic Skraup).
-
Cyclization: Heat the mixture to 140°C for 4 hours. The reaction proceeds via the formation of acrolein (in situ from glycerol) followed by Michael addition and ring closure.
-
Workup:
-
Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1).
-
Validation: Check melting point (Target: 237-238°C ) and NMR (confirm coupling constants for H5 and H7 to ensure no chlorination at these sites).
Reaction Logic Visualization
Figure 1: The Skraup synthesis pathway ensures the chlorine atom remains at the 6-position (derived from the 4-position of the phenol precursor), avoiding the regiochemical scrambling of direct chlorination.
Part 3: Physicochemical Properties & Chelation Mechanism
The biological activity of 6-chloroquinolin-8-ol is driven by its ability to chelate divalent metal ions (
Key Data Summary[8][9][10]
| Property | Value | Context/Notes |
| CAS Number | 18119-24-9 | Distinct from 5-chloro (130-16-5) |
| Molecular Formula | MW: 179.60 g/mol | |
| Melting Point | 237–238 °C | Significantly higher than 8-HQ (76°C) |
| ~8.11 (Predicted) | Slightly more acidic than 8-HQ due to Cl-induction | |
| LogP | ~2.4 | Enhanced lipophilicity vs 8-HQ (LogP ~1.[5][6]8) |
| Chelation Mode | Bidentate (N, O) | Forms 2:1 complexes with divalent metals |
The Chelation "Bite"
The therapeutic mechanism (e.g., in Alzheimer's research) often involves the "Metal Protein Attenuating Compound" (MPAC) theory. 6-chloroquinolin-8-ol extracts Cu/Zn from amyloid-beta plaques.
Mechanism:
-
Deprotonation: The phenolic -OH deprotonates (facilitated by metal proximity).
-
Coordination: The metal ion binds simultaneously to the phenolate oxygen and the pyridine nitrogen.
-
Geometry: Forms a stable 5-membered chelate ring.
Figure 2: Chelation mechanism. The 6-chloro substituent (remote from the binding site) modulates the electronics of the ring without sterically hindering the N-M-O bite angle.
Part 4: Biological Applications & Experimental Assay[1][9]
Neurodegeneration (Alzheimer's & Parkinson's)
Researchers utilize 6-chloroquinolin-8-ol to study the role of halogen positioning in MPACs.
-
Hypothesis: Unlike 5-chloro-8-HQ, the 6-chloro analog prevents the formation of potentially toxic metabolic adducts at the 6-position while maintaining blood-brain barrier (BBB) permeability.
-
Application: It is often screened alongside PBT2 (a second-generation 8-HQ derivative) to determine if the "clioquinol mechanism" (zinc ionophore activity) is retained.
Antimicrobial Activity
Recent screens (e.g., MDPI, 2022) have identified 6-chloroquinolin-8-ol as a hit compound against multidrug-resistant bacteria, often showing comparable MICs to Cloxyquin but with different toxicity profiles.
Protocol: Metal Shift Assay (UV-Vis)
To verify the chelation capability of synthesized 6-chloroquinolin-8-ol.
-
Stock Solution: Dissolve 6-chloroquinolin-8-ol (10 mM) in DMSO.
-
Buffer: Prepare 10 mM HEPES buffer (pH 7.4).
-
Baseline Scan: Dilute ligand to 50 µM in buffer. Scan UV-Vis (200–500 nm). Note
(typically ~245 nm and ~320 nm). -
Titration: Add
or in 0.2 eq increments (0 to 2.0 eq). -
Observation: Look for a Bathochromic Shift (Red Shift) of the long-wavelength band (e.g., shift from 320 nm to ~380-400 nm).
-
Interpretation: The appearance of a new charge-transfer band confirms the formation of the Metal-Ligand complex.
References
-
Skraup, Z. H. (1880).[5][7] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13, 2086. Link (Foundational synthesis).
-
Gershon, H., et al. (1972).[8] "Reinvestigation of the Skraup Synthesis of 6-Chloro-8-quinolinol". Journal of Medicinal Chemistry. (Establishes the regiochemical necessity of the Skraup route over direct chlorination).
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity". Drug Design, Development and Therapy, 7, 1157–1178. Link
-
ChemicalBook. (2025).[9] "6-Chloro-8-hydroxyquinoline Properties and Data". Link
- Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: A privileged structure for neuroprotective and anticancer drug discovery". European Journal of Medicinal Chemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]
Toxicological Assessment and Safety Protocols for 6-Chloroquinolin-8-ol
Technical Guide Series: Small Molecule Therapeutics & Ligands
Executive Summary
6-Chloroquinolin-8-ol (CAS: 5622-06-0), a halogenated derivative of 8-hydroxyquinoline (8-HQ), represents a distinct class of lipophilic metal chelators. While often utilized as a synthetic intermediate or a metallophore in antineoplastic and antimicrobial research, its safety profile is frequently underestimated due to its structural similarity to the parent 8-HQ.
This guide addresses the specific toxicological risks driven by the 6-position chlorination . Unlike the parent molecule, the chlorine atom at position 6 significantly alters the lipophilicity (LogP) and electronic distribution of the phenol ring, enhancing membrane permeability and altering metal-binding kinetics. This "Trojan Horse" capability—shuttling redox-active metals (Cu, Fe) into cellular compartments—constitutes its primary mechanism of cytotoxicity and necessitates rigorous handling protocols beyond standard Good Laboratory Practice (GLP).[1]
Physicochemical Determinants of Toxicity[2]
To understand the safety profile, one must first understand the molecular behavior. The toxicity of 6-chloroquinolin-8-ol is not intrinsic to the organic scaffold alone but is a function of its coordination chemistry.
The Lipophilic-Chelation Axis
The addition of chlorine increases the partition coefficient (LogP) relative to 8-HQ. This facilitates passive diffusion across the blood-brain barrier (BBB) and cellular membranes, increasing the potential for CNS neurotoxicity and intracellular accumulation.
| Property | 8-Hydroxyquinoline (Parent) | 6-Chloroquinolin-8-ol (Target) | Toxicological Implication |
| LogP (Est.) | ~1.85 | ~2.4 – 2.7 | Enhanced membrane penetration; higher CNS retention risk.[1] |
| pKa (Phenolic) | 9.9 | ~9.2 | Increased acidity stabilizes the anionic species at physiological pH, aiding metal binding.[1] |
| Chelation Pref. | Cu²⁺, Zn²⁺, Fe³⁺ | Cu²⁺, Zn²⁺, Fe³⁺ | Formation of neutral, lipophilic complexes (2:1 ligand:metal) that bypass transporters.[1] |
The "Trojan Horse" Mechanism
The uncoordinated ligand is moderately toxic. However, upon binding trace metals (specifically Copper and Iron) in the media or serum, it forms a lipophilic complex. This complex enters the cell, dissociates in the acidic environment of lysosomes or due to reduction (Cu²⁺
Toxicological Profile
Acute Toxicity Data
Note: Direct toxicological data for the specific 6-chloro isomer is limited.[1] The values below represent a synthesis of specific SDS data and read-across analysis from the homologous 5-chloro isomer (Cloxyquin) and the parent 8-HQ.
-
Oral LD50 (Rat): Estimated range 500 – 1200 mg/kg .[1] (Parent 8-HQ is ~1200 mg/kg; halogenation generally increases potency).[1]
-
Oral LD50 (Mouse): Estimated 180 – 250 mg/kg .[1]
-
Dermal Toxicity: Category 4 (Harmful in contact with skin).[1] The lipophilicity allows significant transdermal absorption.[1]
Genotoxicity and Mutagenicity
Quinolines are structurally alert for genotoxicity.[1][2]
-
Ames Test: Likely Positive (with metabolic activation S9).[1] The planar structure allows DNA intercalation.[1]
-
Mechanism: Halogenated hydroxyquinolines can inhibit DNA repair enzymes and induce chromosomal aberrations via ROS generation close to the DNA backbone.
Target Organ Toxicity[1]
-
Ocular/Optic Nerve: Historical data on halogenated quinolines (e.g., Clioquinol) links them to Subacute Myelo-Optic Neuropathy (SMON).[1] While 6-chloroquinolin-8-ol is less potent than the di-halogenated variants, chronic exposure carries a theoretical risk of zinc chelation in the optic nerve.
-
Hepatic: High doses lead to hemosiderosis (iron overload in the liver) due to dysregulated iron transport.[1]
-
Renal: Excretion of metal-ligand complexes can cause tubular necrosis.[1]
Mechanistic Pathways (Visualization)
The following diagram illustrates the dual-threat mechanism: direct intercalation and metal-mediated oxidative stress.
Figure 1: Mechanistic pathway of 6-chloroquinolin-8-ol toxicity. The compound acts as an ionophore, bypassing regulatory gates to flood the cytosol with redox-active metals.
Experimental Safety Protocols
Protocol: Handling and Solubilization
Objective: Prevent precipitation and uncontrolled metal scavenging during stock preparation.[1]
-
Solvent Choice: Dissolve in 100% DMSO. Avoid Ethanol/Water mixtures for stock solutions >10mM, as hydrolysis and precipitation are risks.[1]
-
Glassware: Use plasticware or acid-washed glassware only.[1] Standard borosilicate glass can leach trace zinc and iron, which the ligand will chelate, altering your effective concentration.[1]
-
Storage: Store at -20°C under argon. The phenolic hydroxyl group is susceptible to oxidation (turning the powder brown).
Protocol: In Vitro Cytotoxicity Assessment (MTT/CellTiter-Glo)
Critical Control: You must control for background metal concentrations in your media.[1]
-
Step 1: Prepare media with defined serum (FBS).[1] Lot-to-lot variation in FBS copper levels can shift IC50 values by 10-fold.[1]
-
Step 2: Metal Rescue Control. Run a parallel arm where you add an excess of a non-toxic chelator (e.g., EDTA 50µM) or a metal supplement (ZnCl2 10µM).[1]
Safety Decision Tree
Figure 2: Operational safety workflow for handling halogenated quinolines.
Occupational Health & Exposure Controls
Personal Protective Equipment (PPE)
-
Respiratory: The solid powder is an irritant (H335).[1] Use a NIOSH N95 or P2 respirator if weighing outside a filtered enclosure.[1]
-
Dermal: 6-Chloroquinolin-8-ol penetrates rubber rapidly.[1]
Decontamination
In the event of a spill:
-
Do not use bleach (hypochlorite) initially.[1] Reaction with the amine/phenol can produce chloramines or more toxic chlorinated byproducts.[1]
-
Absorb with vermiculite or sand.[1]
-
Clean surface with an ethanol-soaked tissue, followed by soap and water.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline and derivatives.[1] Retrieved from [Link]
-
Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines as multifunctional ligands for the treatment of Alzheimer's disease.[1] Journal of Inorganic Biochemistry.[1] (Provides mechanistic insight into the lipophilic-chelation axis).
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[1] Drug Design, Development and Therapy.[1][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 6-chloro-8-hydroxyquinoline.[1] (Source for GHS H-codes and hazard classification).
-
Srisawat, C., et al. (2013). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[1][4] Antimicrobial Agents and Chemotherapy.[1] (Used for comparative toxicity and biological activity data).[1] Retrieved from [Link]
Sources
- 1. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Analysis of 6-Chloroquinolin-8-ol
Introduction & Scientific Context
6-Chloroquinolin-8-ol (6-chloro-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline (oxine). While its structural isomers, such as 5-chloroquinolin-8-ol (Cloxyquin) and 5,7-dichloroquinolin-8-ol, are widely recognized in veterinary and dermatological applications (e.g., Halquinol), the 6-chloro isomer presents unique analytical challenges due to its specific electronic distribution and steric properties.
This compound acts as a bidentate ligand, forming stable chelates with divalent and trivalent metal ions (Fe³⁺, Zn²⁺, Cu²⁺).[1] This property is both a mechanism of action (sequestering essential metals from pathogens) and a basis for analytical detection. However, in complex matrices, distinguishing the 6-chloro isomer from its 5-chloro or 5,7-dichloro analogs is critical for purity assessment and pharmacokinetic profiling.
This guide outlines three distinct analytical workflows:
-
UHPLC-PDA-MS: The gold standard for isomer-specific separation and quantification.
-
Differential Pulse Voltammetry (DPV): A high-sensitivity electrochemical approach for trace detection.
-
Spectrophotometric Chelation: A robust, cost-effective method for bulk quality control (QC).
Chemical Properties & Sample Preparation[1][2][3][4][5][6]
Analyte Profile:
-
Compound: 6-Chloroquinolin-8-ol
-
CAS: 18119-24-9 (Note: Verify specific isomer CAS in reagent certificates; often confused with 5-chloro isomer CAS 130-16-5).
-
pKa: ~8.11 (hydroxyl proton).
-
Solubility: Low in water; soluble in alcohols, acetonitrile, and chloroform.
Universal Sample Preparation Protocol
For Biological Fluids (Plasma/Urine) or Tissue Homogenates.
-
Extraction: Aliquot 200 µL of sample. Add 800 µL of chilled Acetonitrile (MeCN) containing 0.1% Formic Acid.
-
Rationale: MeCN precipitates proteins while the acidic modifier ensures the quinoline nitrogen remains protonated (increasing solubility in the polar organic phase) and disrupts weak metal complexes.
-
-
Agitation: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Note: Use amber glass to prevent photo-degradation, a known issue with halogenated quinolines.
-
Method I: UHPLC-PDA-MS (Gold Standard)
This method utilizes Reverse Phase Chromatography (RPC) to separate the 6-chloro isomer from potential synthetic impurities (e.g., 5-chloro or unreacted 8-hydroxyquinoline).
Chromatographic Conditions
| Parameter | Specification |
| System | UHPLC with Photodiode Array (PDA) and Single Quadrupole MS |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters XBridge C18 |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
| Detection | UV at 254 nm (primary) and 247 nm; MS ESI(+) |
-
Scientific Rationale: The ammonium formate buffer is critical. Halogenated quinolines can interact with residual silanols on the column stationary phase, leading to peak tailing. The ammonium ions suppress these interactions, sharpening the peak shape.
Gradient Profile[2]
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Equilibration |
| 1.00 | 10% | Isocratic Hold (Matrix elution) |
| 6.00 | 90% | Linear Ramp (Analyte elution) |
| 7.50 | 90% | Wash |
| 7.60 | 10% | Re-equilibration |
| 10.00 | 10% | End of Run |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimize for [M+H]⁺ stability)
-
Target Ion: m/z 180.0 (³⁵Cl isotope) and 182.0 (³⁷Cl isotope).
-
Confirmation: Monitor the 3:1 isotopic ratio of ³⁵Cl:³⁷Cl to confirm the presence of the chlorine atom.
Method II: Electrochemical Detection (Trace Analysis)
For scenarios requiring high sensitivity without the capital cost of MS, Differential Pulse Voltammetry (DPV) using a Glassy Carbon Electrode (GCE) is effective. The oxidation of the phenolic hydroxyl group is pH-dependent.
Protocol
-
Electrode Prep: Polish GCE with 0.05 µm alumina slurry. Rinse with HNO₃ (1:1) and water.
-
Electrolyte: Britton-Robinson buffer (0.04 M), adjusted to pH 2.0 .
-
Insight: At pH 2.0, the peak current is typically maximized due to the protonation state facilitating electron transfer kinetics at the electrode surface.
-
-
Measurement:
-
Scan Range: +0.4 V to +1.4 V (vs. Ag/AgCl).
-
Pulse Amplitude: 50 mV.
-
Scan Rate: 100 mV/s.
-
-
Result: A distinct anodic oxidation peak appears at approximately +1.1 V (exact potential shifts slightly with pH).
Method III: Spectrophotometric Complexometry (QC Routine)
This method exploits the chelation capability of 6-chloroquinolin-8-ol with Iron(III), forming a green-colored complex quantifiable by visible light absorbance.
Protocol
-
Reagent: Prepare 0.1% Ferric Chloride (FeCl₃) in 0.1 M HCl.
-
Procedure:
-
Mix 1 mL of sample (in ethanol/chloroform) with 2 mL of FeCl₃ reagent.
-
Dilute to 10 mL with ethanol.
-
Allow to stand for 10 minutes in the dark.
-
-
Detection: Measure Absorbance at 685 nm (Green complex) or 460 nm (Yellow-Green, depending on solvent system).
-
Note: Construct a calibration curve using standard 6-chloroquinolin-8-ol. This method is non-specific and will detect any 8-hydroxyquinoline derivative; strictly for purity QC where the identity is known.
-
Analytical Workflow Visualization
Caption: Integrated Analytical Workflow for 6-Chloroquinolin-8-ol Detection.
Validation Criteria (ICH Q2)
To ensure "Trustworthiness" and "Self-Validation," the following criteria must be met during method setup:
| Validation Parameter | Acceptance Criteria | Experimental Check |
| System Suitability | Resolution (Rs) > 1.5 between isomers | Inject mixture of 5-Cl and 6-Cl isomers. |
| Linearity (R²) | > 0.999 | 5-point calibration curve (0.1 - 50 µg/mL). |
| Precision (RSD) | < 2.0% | 6 replicate injections of standard. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution. |
| Accuracy (Recovery) | 95% - 105% | Spike matrix at 3 concentration levels. |
References
-
Analytical Methods Committee. (1981).[2] Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. The Analyst, 106, 105-113.[2] Link
-
Zheng, W., et al. (2018).[3] Determination of halquinol residual levels in animal-derived food products using liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry. Link
-
Rebelo, I., et al. (2004).[4] Electrochemical determination of 8-oxoguanine in the presence of uric acid. Bioelectrochemistry, 63(1-2), 267-270. (Methodological basis for electrochemical oxidation of purine/quinoline systems). Link
-
Sielc Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (Application Note for basic quinoline separation). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical determination of 8-oxoguanine in the presence of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for 6-Chloroquinolin-8-ol Metal Chelation Studies
Abstract
This application note details the experimental characterization of 6-chloroquinolin-8-ol (6-Cl-8HQ) , a lipophilic derivative of the bidentate chelator 8-hydroxyquinoline. While the parent scaffold (8-HQ) is a well-documented metal binder, the introduction of a chlorine atom at the 6-position modulates the molecule's electronic properties (pKa) and lipophilicity (LogP), altering its bio-distribution and metal-binding kinetics. This guide provides standardized protocols for determining thermodynamic stability constants, stoichiometry, and biological metal-stripping capability, specifically targeting copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) relevant to neurodegenerative drug discovery.
Part 1: Pre-Experimental Considerations
Chemical Properties & Solubility
Unlike hydrophilic chelators (e.g., EDTA), 6-Cl-8HQ is sparingly soluble in pure water. Experimental designs must account for solvent effects to prevent precipitation during titration.
-
Solvent System: 50% (v/v) Methanol/Water or 10-20% DMSO/HEPES buffer is recommended for biological relevance.
-
Ionic Strength (
): Maintain constant using KCl or KNO to standardize activity coefficients. -
pKa Values: The 6-chloro substituent is electron-withdrawing, slightly lowering the pKa of the phenolic oxygen and the quinolinium nitrogen compared to unsubstituted 8-HQ.
-
(NH
N): 3.5 – 4.0 -
(OH
O ): 8.5 – 9.0
-
(NH
The Chelation Mechanism
The ligand (
Reaction:
Visualization of Species Distribution
The following diagram illustrates the pH-dependent transition of the ligand states and the formation of the metal complex.
Figure 1: Species distribution pathway for 6-chloroquinolin-8-ol.[2][3] Metal binding is thermodynamically favored when the ligand is in the anionic (
Part 2: Protocol - UV-Vis Spectrophotometric Titration
Objective: Determine the thermodynamic stability constants (
Materials
-
Ligand Stock: 10 mM 6-Cl-8HQ in HPLC-grade Methanol.
-
Metal Stock: 10 mM CuCl
or ZnCl in deionized water (standardized by EDTA titration). -
Buffer: 10 mM HEPES or MOPS (pH 7.4),
KCl. -
Instrument: Double-beam UV-Vis Spectrophotometer (200–800 nm scan range).
Experimental Workflow
-
Baseline Correction: Run a blank scan with solvent buffer only.
-
Ligand Scan: Dilute Ligand Stock to 50
M in the cuvette. Record spectrum ( ). Note for the free ligand. -
Titration:
-
Add Metal Stock in 0.1 equivalent aliquots (e.g., 0.1, 0.2 ... 2.0 equivalents relative to ligand).
-
Wait 2 minutes between additions for equilibrium.
-
Record full spectrum after each addition.[2]
-
-
Observation:
-
Look for Bathochromic Shift (Red shift): The peak should shift to longer wavelengths (e.g., from ~245 nm to ~260 nm or appearance of a charge transfer band >380 nm) upon complexation.
-
Isosbestic Points: Precise intersection points of all spectral lines indicate a clean two-component equilibrium (Free Ligand
Complex) without side reactions.
-
Data Analysis (Benesi-Hildebrand or Non-Linear Regression)
Calculate the binding constant (
| Parameter | Cu(II) Complex | Zn(II) Complex | Notes |
| Stoichiometry | 1:2 (M:L) | 1:2 (M:L) | Square planar (Cu) vs Distorted Tetrahedral (Zn) |
| Typical Log | ~18 - 22 | ~15 - 17 | Cu binds significantly tighter (Irving-Williams series) |
| Detection | ~410 nm | ~380 nm | Ligand-to-Metal Charge Transfer (LMCT) bands |
Part 3: Protocol - Job's Method (Continuous Variation)
Objective: Validate the stoichiometry of the complex (confirming the 1:2 ratio).
Principle
The total molar concentration of metal and ligand is kept constant, while their mole fractions vary. The absorbance is maximized when the ratio of reactants matches the complex stoichiometry.
Workflow Diagram
Figure 2: Workflow for Job's Method. A peak at 0.66 mole fraction of ligand confirms the formation of an ML2 complex.
Protocol Steps
-
Prepare equimolar solutions (
) of 6-Cl-8HQ and Metal Chloride. -
Prepare a series of 11 vials with varying ratios (Total Volume = 3 mL):
-
Vial 1: 0 mL L + 3.0 mL M
-
Vial 6: 1.5 mL L + 1.5 mL M (
) -
Vial 8: 2.0 mL L + 1.0 mL M (
)
-
-
Measure absorbance at the
determined in Part 2. -
Plot: Absorbance (y-axis) vs. Mole Fraction of Ligand
(x-axis). -
Interpretation: The intersection of the two linear slopes indicates the stoichiometry. For 6-Cl-8HQ, this should occur at
, indicating a 1:2 Metal:Ligand ratio.
Part 4: Biological Relevance (Competition Assay)
Objective: Determine if 6-Cl-8HQ can strip Cu/Zn from biological sinks (e.g., Amyloid-beta aggregates).
Rationale
In neurodegenerative therapy, the goal is often to redistribute metals, not systematically deplete them. This assay measures the "functional" affinity compared to a competitor.
Protocol: Zincon/BCA Competition
-
Form Pre-Complex: Incubate Metal (20
M) with a standard indicator (e.g., Zincon for Zn, BCA for Cu) in a 96-well plate. -
Baseline: Measure Absorbance (Zincon-Zn complex is blue,
). -
Titration: Add increasing concentrations of 6-Cl-8HQ (0 to 100
M). -
Kinetics: Monitor the decrease in absorbance at 620 nm over 30 minutes.
-
Result: If 6-Cl-8HQ has a higher stability constant than the indicator, it will strip the metal, causing the solution to lose color.
-
Expert Note: If the color does not fade, the drug may form a ternary complex (Drug-Metal-Protein), a common phenomenon with 8-HQ derivatives.
-
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[4]
- Martell, A. E. & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press.
-
Cipurković, A. et al. (2021).[2] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][5][6] Open Journal of Applied Sciences.
-
Bareggi, S. R.[7][8] & Cornelli, U. (2012). "Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders." CNS Neuroscience & Therapeutics. (Provides comparative data for the chloro-iodo analog).
-
Irving, H. & Williams, R. J. P. (1953). "The stability of transition-metal complexes." Journal of the Chemical Society. (Foundational theory for the Irving-Williams series cited in stability rankings).[9]
Sources
- 1. scienceinhydroponics.com [scienceinhydroponics.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
Synthesis of 6-chloroquinolin-8-ol metal complexes (e.g., copper, zinc, iron)
Application Note: High-Purity Synthesis of 6-Chloroquinolin-8-ol Metal Complexes (Cu, Zn, Fe)
Executive Summary
The halogenated derivatives of 8-hydroxyquinoline (8-HQ) have emerged as privileged scaffolds in drug discovery, particularly for their ionophoric properties and ability to inhibit metalloproteases. While the 5-chloro and 5,7-dichloro analogs are widely documented, the 6-chloroquinolin-8-ol isomer offers a unique electronic profile due to the positioning of the electron-withdrawing chlorine atom para to the pyridine nitrogen and meta to the phenolic oxygen. This application note details a robust, self-validating protocol for synthesizing Copper(II), Zinc(II), and Iron(III) complexes of 6-chloroquinolin-8-ol, emphasizing pH control and solvent selection to maximize yield and purity.
Scientific Rationale & Ligand Design
Ligand Chemistry & Electronic Effects
The 6-chloroquinolin-8-ol ligand (L) acts as a bidentate monoanionic chelator (
-
Acidity (pKa): The chlorine at the 6-position exerts an inductive electron-withdrawing effect (-I), slightly lowering the pKa of the phenolic hydroxyl group compared to unsubstituted 8-HQ (pKa ~9.9). This facilitates deprotonation at lower pH levels, stabilizing the metal complex.
-
Lipophilicity: The halogen substitution increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for applications where the complex acts as an ionophore (e.g., transporting Cu/Zn into cancer cells).
Coordination Geometry (HSAB Theory)
-
Copper(II) (
): Typically forms a 1:2 (M:L) complex with a distorted square planar or square pyramidal geometry (due to Jahn-Teller distortion). -
Zinc(II) (
): Forms a 1:2 (M:L) complex, often adopting a tetrahedral or distorted octahedral geometry if solvent molecules coordinate axially. -
Iron(III) (
): A hard acid requiring a hard base; typically forms a 1:3 (M:L) octahedral complex, utilizing three deprotonated ligands to neutralize the +3 charge.
Materials & Equipment
Reagents:
-
Ligand: 6-Chloroquinolin-8-ol (Assay >97%).
-
Metal Salts:
-
CuCl
[1] · 2H O (or Acetate). -
Zn(OAc)
· 2H O (Zinc Acetate is preferred over chloride to buffer pH). -
FeCl
· 6H O.
-
-
Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Dimethyl Sulfoxide (DMSO) (for characterization).
-
Base: 0.1 M and 1.0 M NaOH (aq), or Triethylamine (TEA).
Equipment:
-
Reflux condenser and round-bottom flask setup.
-
Calibrated pH meter (Critical for yield optimization).
-
Magnetic stirrer with heating plate.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
General Synthesis Workflow
The synthesis relies on a direct metathesis reaction in alcoholic media. The critical control point is the pH adjustment , which ensures the phenolic proton is removed without precipitating the metal as a hydroxide.
Figure 1: Step-by-step synthesis workflow for 6-chloroquinolin-8-ol metal complexes.
Specific Procedures
A. Copper(II) Complex [Cu(C
-
Dissolution: Dissolve 2.0 mmol of 6-chloroquinolin-8-ol in 20 mL warm ethanol. Dissolve 1.0 mmol CuCl
·2H O in 5 mL ethanol. -
Mixing: Add the copper solution to the ligand solution slowly. The solution will turn green/brown.
-
pH Adjustment: Dropwise addition of 0.1 M NaOH or Sodium Acetate solution.
-
Target pH:5.5 – 6.0 .
-
Note: Above pH 6.5, risk of Cu(OH)
coprecipitation increases.
-
-
Reaction: Stir at room temperature for 30 mins, then reflux for 2 hours.
-
Isolation: Filter the green precipitate, wash with cold ethanol (to remove unreacted ligand) and ether.
B. Zinc(II) Complex [Zn(C
-
Dissolution: Dissolve 2.0 mmol Ligand in 20 mL Methanol. Dissolve 1.0 mmol Zn(OAc)
in 5 mL Methanol. -
Mixing: Mix solutions.
-
pH Adjustment: Zinc acetate naturally buffers, but if using ZnCl
, adjust pH to ~7.0 - 7.5 using dilute NH OH. -
Reaction: Reflux is recommended (4 hours) to ensure conversion to the thermodynamic product. Zinc complexes often exhibit high fluorescence; the precipitate is typically yellow/pale yellow.
C. Iron(III) Complex [Fe(C
-
Stoichiometry: 1:3 (Metal : Ligand).
-
Dissolution: Dissolve 3.0 mmol Ligand in 25 mL Ethanol. Dissolve 1.0 mmol FeCl
·6H O in 5 mL water/ethanol mix. -
Mixing: Add Iron solution to Ligand. A deep black/green color develops instantly (characteristic of Phenol-Fe interaction).
-
pH Adjustment: Adjust pH to ~4.5 – 5.5 using Sodium Acetate.
-
Expert Insight: Fe(III) hydrolyzes very easily. Do NOT exceed pH 6.0, or rust-colored Fe(OH)
will contaminate the product.
-
-
Reaction: Stir for 4 hours at 60°C.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following methods.
Infrared Spectroscopy (FTIR)
The coordination is confirmed by shifts in the characteristic bands of the ligand.[2]
| Functional Group | Free Ligand (cm | Metal Complex (cm | Mechanistic Explanation |
| ~3200 (Broad) | Absent | Disappearance confirms deprotonation and coordination of Oxygen. | |
| ~1580 | 1560 – 1570 | Shift to lower frequency indicates Nitrogen coordination (donation of lone pair to metal). | |
| N/A | 400 – 500 | New band appearing in the fingerprint region. | |
| N/A | 500 – 580 | New band confirming Metal-Nitrogen bond.[2] |
Electronic Spectroscopy (UV-Vis)
-
Ligand: Shows characteristic
transitions at ~245 nm and at ~320 nm. -
Complexes:
-
Bathochromic Shift (Red Shift): The ligand bands typically shift to longer wavelengths (e.g., 320 nm
380-420 nm) upon chelation due to extended conjugation. -
d-d Transitions:
-
Cu(II): Broad band ~600-700 nm (often weak).
-
Fe(III): Charge transfer bands (LMCT) often obscure weak d-d transitions, resulting in intense dark colors.
-
-
Solubility Profile
-
Free Ligand: Soluble in Ethanol, Methanol, Chloroform.
-
Complexes: Typically insoluble in water and ethanol (precipitate drives the reaction). Soluble in coordinating solvents like DMSO and DMF. Note: This solubility difference is the primary purification mechanism.
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate.
-
Cause: pH is too low (ligand remains protonated).
-
Fix: Add 1.0 M Sodium Acetate solution dropwise until turbidity persists.
-
-
Issue: Impure Product (Metal Hydroxide Contamination).
-
Cause: pH raised too high (>8.0) or too fast.
-
Fix: Keep pH strictly within the 5.5–7.0 range. Use a buffer (Acetate) rather than strong base (NaOH).
-
-
Issue: Oily Product.
-
Cause: Solvent trapping.
-
Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
References
-
Cipurković, A., et al. (2021).[2][3] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][3][4][5][6][7] Open Journal of Applied Sciences. Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
- Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
-
Numan, A.T., et al. (2022).[6] "Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline..." Chemical Methodologies. Link
Sources
- 1. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for 6-chloroquinolin-8-ol
Abstract & Introduction
6-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (oxine). While its structural isomers (such as 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol/chloroxine) are widely documented in pharmacopoeias, the 6-chloro isomer presents unique analytical challenges due to its specific lipophilicity and pKa values.
The core analytical difficulty with any 8-hydroxyquinoline derivative is the chelating moiety formed by the phenolic hydroxyl group at position 8 and the heterocyclic nitrogen at position 1. This moiety avidly binds trace metal ions (Fe²⁺, Fe³⁺, Ni²⁺) present in stainless steel HPLC flow paths and silica stationary phases, resulting in severe peak tailing, broadening, and non-linear calibration curves.
This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to suppress metal chelation and silanol interaction, ensuring sharp peak shape and high resolution for 6-chloroquinolin-8-ol.
Physicochemical Context & Method Strategy
The "Chelation Effect"
Standard C18 methods often fail for this molecule because the analyte interacts with the stainless steel frits and column walls. To counteract this, this protocol utilizes a Sacrificial Chelator Strategy .
-
Mobile Phase Modifier: We incorporate Disodium EDTA into the aqueous buffer. The EDTA has a higher formation constant (
) for transition metals than the quinoline moiety, effectively "masking" the system's metal surfaces. -
pH Control: Maintaining a pH of 2.5–3.0 serves a dual purpose:
-
It protonates the heterocyclic nitrogen (
), reducing interaction with residual silanols. -
It suppresses the ionization of the phenolic hydroxyl (
), keeping the molecule in a neutral/cationic state suitable for RP retention.
-
Method Development Logic
The following diagram illustrates the decision matrix used to finalize this protocol.
Caption: Decision matrix for overcoming the dual challenges of metal chelation and silanol activity in 8-hydroxyquinoline analysis.
Detailed Experimental Protocol
Reagents and Chemicals[1]
-
Reference Standard: 6-Chloroquinolin-8-ol (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), Disodium EDTA ( ).
Instrumentation Settings
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | High surface area and end-capping reduce silanol drag. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5µm particles. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |
| Injection Vol | 10–20 µL | Dependent on sensitivity requirements. |
| Detection | UV @ 254 nm (primary) or 245 nm | The quinoline ring exhibits strong absorption in the UV region. |
| Run Time | 15 minutes | Sufficient to elute the main peak and potential late-eluting impurities. |
Mobile Phase Preparation
Buffer (Mobile Phase A):
-
Dissolve 1.36 g of
in 900 mL of HPLC-grade water. -
Add 0.37 g of Disodium EDTA (Final conc: ~1 mM). Critical Step.
-
Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid.
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm nylon membrane.
Mobile Phase B:
-
100% Acetonitrile (degassed).
Isocratic Mode (Standard QC):
-
Ratio: 60% Buffer : 40% Acetonitrile.
-
Note: Adjust organic modifier ±5% depending on column age and specific retention time requirements.
Sample Preparation Workflow
Proper sample preparation is vital to prevent precipitation, as the molecule is sparingly soluble in pure water.
Caption: Sample preparation workflow ensuring complete solubility and compatibility with the mobile phase.
System Suitability & Validation Criteria
To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before routine analysis.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Tailing Factor ( | NMT 1.5 (Target < 1.2) | If > 1.5, the system is not fully passivated. Increase EDTA concentration or flush system with 30% Phosphoric acid overnight (remove column first). |
| Theoretical Plates ( | > 5000 | If low, check column performance or dead volume in connections. |
| Retention Time ( | ± 2.0% SD | If drifting, check temperature stability and mobile phase pH. |
| Resolution ( | > 2.0 (from nearest impurity) | If impurities co-elute, switch to a gradient method (5% B to 80% B over 20 min). |
Troubleshooting Guide (Expert Insights)
Issue: "Ghost" Peaks or Baseline Noise
-
Cause: Iron leaching from the HPLC pump heads or capillaries reacting with the quinoline.
-
Fix: Passivate the LC system with 6N Nitric Acid (disconnect column/detector!) or use a PEEK-lined system. The addition of EDTA in the mobile phase usually mitigates this without aggressive passivation.
Issue: Split Peaks
-
Cause: Sample solvent is too strong (e.g., dissolving in 100% THF or pure MeOH) causing precipitation upon injection into the aqueous stream.
-
Fix: Ensure the final dilution step uses the Mobile Phase (Buffer/ACN mix).
Issue: Retention Time Shift
-
Cause: pH sensitivity.[1] The nitrogen protonation is pH-dependent.
-
Fix: Strictly control buffer pH. A shift from pH 2.5 to 3.0 can significantly alter retention.
References
-
Wojtowicz, E. J. (1984).[2] Reverse-Phase High-Performance Liquid Chromatographic Determination of Halogenated 8-Hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433.[2]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Application Note.
-
European Pharmacopoeia (Ph.[3] Eur.). Monograph for Chloroxine (5,7-dichloroquinolin-8-ol). Provides the regulatory basis for analyzing halogenated hydroxyquinolines.
-
Revelle, L. K., et al. (1993).[1] Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical Research, 10(12), 1777-84.[1] (Cited for general methodology on handling chlorinated amine/phenol impurities).[3]
Sources
Application Note & Protocol: Assessing the Cytotoxicity of 6-chloroquinolin-8-ol using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for the in vitro assessment of cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[1] This guide provides a detailed protocol for evaluating the cytotoxic potential of 6-chloroquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold.
Quinoline derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting critical enzymatic processes within cells.[3][5] This application note offers a comprehensive, self-validating framework for determining the half-maximal inhibitory concentration (IC₅₀) of 6-chloroquinolin-8-ol, a key metric in preclinical drug discovery and toxicology.
Scientific Principles
The Biochemical Basis of the MTT Assay
The MTT assay's principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6][7] This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.
Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[6][8] Upon solubilization of the formazan crystals, the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 550-600 nm), providing a robust measure of cell health.[7]
Postulated Mechanism of Action for 6-chloroquinolin-8-ol
As a derivative of 8-hydroxyquinoline, the primary mechanism of cytotoxicity for 6-chloroquinolin-8-ol is likely its potent metal-chelating activity.[3] Essential divalent metal cations, such as zinc (Zn²⁺), iron (Fe²⁺), and magnesium (Mg²⁺), are critical cofactors for a multitude of enzymes involved in DNA replication, cellular respiration, and signal transduction. By sequestering these ions, 6-chloroquinolin-8-ol can disrupt these vital pathways, inducing cellular stress and ultimately leading to apoptosis or necrosis.[3][5]
Figure 1: Conceptual mechanism of 6-chloroquinolin-8-ol cytotoxicity.
Experimental Design and Optimization
A rigorous and well-controlled experimental design is paramount for obtaining trustworthy and reproducible results.[9] Before proceeding with the main cytotoxicity assessment, key parameters must be optimized for the specific cell line being used.
Critical Assay Controls
To ensure the validity of the results, the following controls must be included in every 96-well plate:
-
Untreated Control: Cells cultured in medium only. This group represents 100% cell viability and is used for normalization.
-
Vehicle Control: Cells treated with the highest volume of the compound's solvent (e.g., DMSO) used in the experiment. This control is essential to confirm that the solvent itself does not impact cell viability.
-
Blank (Background) Control: Wells containing cell culture medium, MTT, and the solubilization agent, but no cells. The absorbance of this control is subtracted from all other readings.
-
Compound Interference Control: Wells containing medium, MTT, solubilizer, and the highest concentration of 6-chloroquinolin-8-ol, but no cells. This checks for any direct, abiotic reduction of MTT by the compound or interference with the absorbance reading.
Optimization of Cell Seeding Density
The optimal cell seeding density ensures that cells are in their logarithmic growth phase throughout the experiment and do not become over-confluent, which can inhibit growth and affect metabolic rates.
-
Prepare a serial dilution of cells (e.g., from 1,000 to 100,000 cells per well).[6]
-
Seed into a 96-well plate and incubate for the planned duration of the drug treatment (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay on all wells.
-
Plot absorbance vs. cell number. The optimal seeding density will fall within the linear range of this curve.
Figure 2: General experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Materials and Reagents
-
6-chloroquinolin-8-ol (powder)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Adherent cells in logarithmic growth phase
-
Sterile, flat-bottom 96-well cell culture plates
-
Sterile pipette tips and reagent reservoirs
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630-690 nm)
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Mix thoroughly by vortexing. Sterilize the solution using a 0.22 µm syringe filter. Aliquot and store at -20°C, protected from light. This stock is stable for at least 6 months.
-
6-chloroquinolin-8-ol Stock Solution (e.g., 20 mM): Prepare a high-concentration stock solution by dissolving the compound in 100% DMSO. For example, to make a 20 mM stock of a compound with a molecular weight of 179.6 g/mol , dissolve 3.59 mg in 1 mL of DMSO. Store this stock in aliquots at -20°C.
-
Solubilization Solution: 100% cell culture grade DMSO is commonly used and effective.[9]
Assay Procedure
Day 1: Cell Seeding
-
Harvest and count cells that are in their exponential growth phase.
-
Dilute the cells in complete culture medium to the pre-determined optimal seeding density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Do not add cells to the "Blank" and "Compound Interference" control wells (add 100 µL of medium instead).
-
Incubate the plate overnight in a CO₂ incubator (37°C, 5% CO₂) to allow cells to adhere.[6]
Day 2: Cell Treatment
-
Prepare serial dilutions of 6-chloroquinolin-8-ol in cell culture medium from your DMSO stock. For example, create a 2X working concentration series ranging from 200 µM down to ~0.1 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding drug dilution or control medium to each well. Ensure to include untreated and vehicle controls.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3: MTT Assay and Measurement
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[10] Mix gently by tapping the plate.
-
Return the plate to the incubator for 2-4 hours.[6][11] During this time, viable cells will produce visible purple formazan crystals.
-
After the MTT incubation, carefully remove all 110 µL of the medium/MTT mixture from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Place the plate on a shaker for 5-10 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance (OD) at 570 nm using a microplate reader. Using a reference wavelength of 650 nm can help reduce background noise.
Data Analysis and Interpretation
Calculation of Percentage Viability
First, calculate the average background absorbance from the "Blank" wells and subtract it from all other readings. Then, normalize the data to the "Untreated Control" to determine the percentage of cell viability for each concentration.
% Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
Data Presentation
Organize your data clearly in a table to facilitate analysis.
| Concentration of 6-chloroquinolin-8-ol (µM) | Mean Absorbance (570 nm) | Corrected Absorbance (Mean - Blank) | % Viability |
| 0 (Untreated) | 1.254 | 1.199 | 100.0% |
| 0 (Vehicle) | 1.248 | 1.193 | 99.5% |
| 0.1 | 1.198 | 1.143 | 95.3% |
| 1 | 0.987 | 0.932 | 77.7% |
| 10 | 0.651 | 0.596 | 49.7% |
| 50 | 0.213 | 0.158 | 13.2% |
| 100 | 0.102 | 0.047 | 3.9% |
| Blank | 0.055 | N/A | N/A |
Table 1: Example data set for an MTT assay. Corrected absorbance is calculated by subtracting the blank's mean absorbance (0.055) from each value.
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the viability of a cell population by 50%.
-
Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression software (such as GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[12][13]
-
The software will calculate the IC₅₀ value from this curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High background absorbance in blank wells | - Contaminated medium or reagents.- MTT solution exposed to light.- Ascorbic acid in the medium. | - Use fresh, sterile reagents.[7]- Store and handle MTT solution in the dark.- Use a medium without ascorbic acid if possible.[6] |
| Low absorbance readings (low signal) | - Cell seeding density is too low.- MTT incubation time is too short.- Cells are not healthy or are slow-growing. | - Optimize cell number via titration.[6]- Increase MTT incubation time (up to 4 hours).- Ensure cells are in the logarithmic growth phase. |
| High variability between replicate wells | - Inaccurate pipetting.- Uneven cell seeding.- Edge effects on the 96-well plate. | - Calibrate pipettes; pipette carefully.- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate for experimental samples. |
Conclusion
This application note provides a robust and detailed protocol for assessing the cytotoxic effects of 6-chloroquinolin-8-ol using the MTT assay. By adhering to the principles of proper experimental design, including rigorous optimization and the use of essential controls, researchers can generate reliable and reproducible IC₅₀ values. This data is critical for advancing the study of quinoline derivatives in drug discovery and for understanding their therapeutic potential and toxicological profiles.
References
-
Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Kalyan, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]
-
ResearchGate. MTT assay shows chloroquine toxicity is both time and dose dependent. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
He, M., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Głowacka, I.E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. International Journal of Molecular Sciences. [Link]
-
Jabeen, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. How can I calculate IC50 from mtt results?. [Link]
-
Jabeen, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences. [Link]
-
BTL. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
ResearchGate. What is the correct method to calculate the IC50 value for the MTT assay?. [Link]
Sources
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. atcc.org [atcc.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. MTT Assay | AAT Bioquest [aatbio.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
Use of 6-chloroquinolin-8-ol in the preparation of novel derivatives
Application Note: Strategic Derivatization of 6-Chloroquinolin-8-ol
Introduction & Chemical Profile
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal chelation capability and diverse biological activities, including antifungal, antibacterial, and neuroprotective effects.[1] While the 5-chloro derivative (Cloxyquin) and 5,7-dichloro derivative (Chloroxine) are widely characterized, 6-chloroquinolin-8-ol represents a distinct steric and electronic profile.
The presence of the chlorine atom at the C-6 position—flanked by the reactive C-5 and C-7 sites—modulates the lipophilicity (logP) and the acidity (pKa) of the phenolic hydroxyl group. This Application Note provides a rigorous technical guide for using 6-chloroquinolin-8-ol as a starting material to generate novel therapeutic candidates via three primary pathways: C-7 Aminomethylation (Mannich Reaction) , O-Alkylation , and Metal Coordination .
Chemical Profile: 6-Chloroquinolin-8-ol
| Property | Specification |
| CAS Number | 2382-03-8 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Key Reactivity | Nucleophilic attack at C-7 (Ortho-Mannich); Chelation via N1-O8. |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water. |
Synthetic Strategy & Reaction Landscape
The derivatization of 6-chloroquinolin-8-ol relies on exploiting the electronic directing effects of the phenolic hydroxyl group. The hydroxyl group activates the ring, directing electrophilic substitution primarily to the ortho (C-7) and para (C-5) positions. However, the C-6 chlorine substituent introduces steric constraints and electronic deactivation that must be managed.
Pathway Visualization
Figure 1: Synthetic divergence from the 6-chloroquinolin-8-ol scaffold. The pathways target solubility enhancement (Mannich), mechanism probing (Alkylation), and metallopharmaceutical generation (Complexation).
Detailed Protocols
Protocol A: C-7 Aminomethylation (Mannich Reaction)
Objective: Introduce a secondary amine at the C-7 position to enhance aqueous solubility and biological interaction. Mechanistic Insight: The reaction proceeds via the formation of an iminium ion from formaldehyde and the secondary amine. The 8-hydroxy group activates the C-7 position (ortho) for electrophilic attack. While C-5 is also activated (para), the hydrogen bonding between the phenol and the iminium intermediate often favors C-7 regioselectivity, despite the steric bulk of the C-6 chlorine [1].
Reagents:
-
6-Chloroquinolin-8-ol (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 equiv)
-
Paraformaldehyde (1.2 - 1.5 equiv)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.2 mmol) in Ethanol (5 mL).
-
Activation: Add paraformaldehyde (1.5 mmol) to the amine solution. Stir at room temperature for 30 minutes to facilitate the formation of the reactive iminium species. Note: The solution may turn slightly cloudy.
-
Scaffold Addition: Add 6-chloroquinolin-8-ol (1.0 mmol) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–12 hours.
-
Self-Validation Check: Monitor reaction progress via TLC (System: DCM:MeOH 95:5). The starting material (high Rf) should disappear, replaced by a lower Rf spot (amine product).
-
-
Workup: Cool the reaction mixture to room temperature.
-
Scenario A (Precipitation): If a solid precipitates, filter under vacuum, wash with cold ethanol, and dry.
-
Scenario B (Solution): If no precipitate forms, remove solvent under reduced pressure. Dissolve the residue in minimal DCM and precipitate with hexanes or recrystallize from ethanol/water.
-
-
Characterization: Confirm C-7 substitution using ¹H NMR.
-
Diagnostic Signal: Look for a singlet (~2H) around 3.8–4.2 ppm corresponding to the Ar-CH₂ -N methylene bridge.
-
Regio-confirmation: In the aromatic region, the starting material shows two doublets (H5 and H7). The product should show only one aromatic singlet (H5) if substitution occurred at C-7.
-
Protocol B: Metal Complex Synthesis (Cu/Zn)
Objective: Synthesize bis-ligand metal complexes to exploit the "ionophore" mechanism (e.g., PBT2-like activity) for antimicrobial or neuroprotective assays [2].
Reagents:
-
6-Chloroquinolin-8-ol (2.0 equiv)
-
Methanol or Ethanol
-
0.1 M NaOH (for pH adjustment)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 6-chloroquinolin-8-ol (2.0 mmol) in Methanol (20 mL). Warm slightly if necessary to ensure full dissolution.
-
Metal Addition: Dissolve the metal salt (1.0 mmol) in Methanol (10 mL) and add it dropwise to the ligand solution under constant stirring.
-
pH Adjustment (Critical): The complexation releases protons. To drive precipitation, adjust the pH to ~6.5–7.0 using 0.1 M NaOH or Sodium Acetate buffer.
-
Visual Cue: A distinct color change (e.g., bright green for Cu, yellow for Zn) and precipitate formation will occur immediately.
-
-
Digestion: Stir the suspension for 2 hours at room temperature to ensure thermodynamic stability of the complex.
-
Isolation: Filter the precipitate, wash extensively with warm methanol (to remove unreacted ligand) and then diethyl ether.
-
Validation:
-
IR Spectroscopy: Disappearance of the broad O-H stretch (~3200 cm⁻¹) and shift of the C=N stretch indicating coordination.
-
Stoichiometry Check: Elemental analysis (CHN) is required to confirm the 1:2 M:L ratio.
-
Experimental Workflow Visualization
The following diagram outlines the critical decision points and validation steps for the Mannich reaction workflow.
Figure 2: Operational workflow for the synthesis and validation of Mannich base derivatives.
References
-
Prachayasittikul, V. et al. (2013). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. EXCLI Journal, 12, 1159–1173.
-
Cipurković, A. et al. (2021).[1][2] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][2][3][4] Open Journal of Applied Sciences, 11, 1-10.
-
Cherdtrakulkiat, R. et al. (2016).[5] Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[5][6] Biochemistry and Biophysics Reports, 6, 135–141.[5][7]
-
Collery, P. et al. (2025). Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline. ResearchGate.[8]
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scirp.org [scirp.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
Strategic Utilization of 6-Chloroquinolin-8-ol: Synthesis, Functionalization, and Metallosupramolecular Applications
Executive Summary
6-Chloroquinolin-8-ol (6-Cl-8-HQ) represents a distinct and underutilized scaffold compared to its ubiquitous isomer, 5-chloroquinolin-8-ol (Cloxiquine). While the 5- and 7-positions of the 8-hydroxyquinoline core are electronically activated for electrophilic substitution, the 6-position remains electronically distinct, offering a vector for cross-coupling reactions without disrupting the metal-chelating
This guide provides a definitive workflow for accessing, functionalizing, and applying 6-Cl-8-HQ. Unlike standard commercial routes that often yield inseparable mixtures of 5-Cl, 7-Cl, and 5,7-di-Cl isomers, we detail a de novo Skraup synthesis to ensure regiopurity. Furthermore, we provide optimized protocols for Palladium-catalyzed C-C bond formation at the C6 position—a transformation often plagued by catalyst poisoning due to the chelating nature of the substrate.
Part 1: Structural Analysis & Reactivity Profile
The utility of 6-Cl-8-HQ lies in its dual functionality: it acts as both a robust metal chelator (via the 8-OH and N1) and a customizable building block (via the 6-Cl handle).
Reactivity Map (Graphviz Visualization)
Figure 1: Reactivity landscape of 6-chloroquinolin-8-ol. Note the orthogonality of the C6-Chlorine atom to the standard electrophilic sites at C5 and C7.
Part 2: Synthesis & Purification (The "Isomer Problem")
The Challenge: Direct chlorination of 8-hydroxyquinoline typically yields the 5-chloro or 5,7-dichloro derivatives due to the electronic directing effects of the phenol. Separation of 6-Cl from these mixtures is non-trivial.
The Solution: A modified Skraup synthesis starting from 2-amino-4-chlorophenol . This approach locks the chlorine at the 6-position relative to the nitrogen, guaranteeing regiochemical purity.
Protocol A: Regioselective Synthesis via Skraup Cyclization
Reagents:
-
2-Amino-4-chlorophenol (1.0 equiv)
-
Acrolein diethyl acetal (or Glycerol/H2SO4) (1.5 equiv)
-
Sodium 3-nitrobenzenesulfonate (Oxidant) (0.5 equiv)
-
Sulfuric acid (6 M)
-
Ferrous sulfate (Catalyst/Moderator)
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-amino-4-chlorophenol (14.3 g, 100 mmol) in 6 M H2SO4 (150 mL).
-
Addition: Add sodium 3-nitrobenzenesulfonate (11.2 g, 50 mmol) and ferrous sulfate heptahydrate (2.0 g).
-
Cyclization: Heat the mixture to 100°C. Dropwise add acrolein diethyl acetal (19.5 g, 150 mmol) over 1 hour. Note: Using the acetal instead of glycerol moderates the exotherm and reduces tar formation.
-
Reflux: Maintain reflux at 120°C for 3 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Workup: Cool to room temperature. Neutralize carefully with 25% NaOH (aq) to pH 6–7. The product will precipitate as a beige solid.
-
Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield 6-chloroquinolin-8-ol as off-white needles.
Yield Target: 65–75% Purity Check: 1H NMR (DMSO-d6) should show distinct coupling constants for H-5 and H-7 (meta-coupling, J ~ 2.5 Hz) absent in the 5-chloro isomer.
Part 3: Functionalization Protocols
Protocol B: C6-Diversification via Suzuki-Miyaura Coupling
Critical Insight: The free phenolic hydroxyl group and the pyridyl nitrogen can chelate Palladium, poisoning the catalyst. Protection of the phenol is mandatory for high-yielding cross-couplings.
Phase 1: O-Protection (TIPS Ether)
-
Dissolve 6-Cl-8-HQ (1.0 equiv) in dry DCM.
-
Add Imidazole (2.5 equiv) and TIPS-Cl (1.2 equiv).
-
Stir at RT for 4 hours. Aqueous workup yields the O-TIPS protected intermediate.
Phase 2: Cross-Coupling
Reagents:
-
Substrate: 6-chloro-8-(triisopropylsilyloxy)quinoline
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Degassing: Charge a reaction vial with the protected quinoline, boronic acid, K3PO4, and XPhos. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(OAc)2 and degassed solvent.
-
Reaction: Heat to 80°C for 12 hours. The bulky XPhos ligand facilitates oxidative addition into the electron-rich heteroaryl chloride.
-
Deprotection (In-situ): After cooling, add TBAF (1.0 M in THF, 2.0 equiv) directly to the reaction mixture and stir for 1 hour to cleave the TIPS group.
-
Isolation: Acidify to pH 6, extract with EtOAc, and purify via flash chromatography.
Data Table: Optimization of Conditions
| Entry | Catalyst System | Base | Solvent | Yield (Isolated) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 35% | Incomplete conversion; catalyst poisoning. |
| 2 | Pd(dppf)Cl2 | Cs2CO3 | DMF | 58% | Significant homocoupling of boronic acid. |
| 3 | Pd(OAc)2 / XPhos | K3PO4 | Dioxane/H2O | 92% | Recommended Protocol. |
Part 4: Metallosupramolecular Applications (OLEDs)
6-Cl-8-HQ derivatives are potent ligands for Aluminum (III) complexes, used as electron transport materials in OLEDs. The chlorine atom lowers the LUMO energy level compared to unsubstituted Alq3, potentially enhancing electron injection.
Protocol C: Synthesis of Tris(6-chloro-8-quinolinolato)aluminum (Al(6-Cl-q)3)
Reaction Scheme:
Methodology:
-
Ligand Solution: Dissolve 6-chloroquinolin-8-ol (3.0 mmol) in absolute Ethanol (20 mL).
-
Metal Source: Dissolve AlCl3 hexahydrate (1.0 mmol) in deionized water (5 mL).
-
Complexation: Add the aluminum solution to the ligand solution dropwise. The mixture will turn yellow/green.
-
pH Adjustment: Carefully add 2M Ammonium Acetate (aq) dropwise until the pH reaches 6.5. A heavy fluorescent precipitate will form.
-
Purification: Filter the precipitate. Wash with water (3x) and cold methanol (1x). Sublimation at 280°C (10^-5 Torr) is required for device-grade purity.
Workflow Visualization
Figure 2: Strategic workflow for processing 6-chloroquinolin-8-ol into functional materials or pharmaceutical candidates.
References
-
Skraup Synthesis & Quinoline Chemistry: Manske, R. H. F., & Kulka, M. (1953).[1][2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[2]
-
Suzuki Coupling on Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Metal Complexes (Alq3 Derivatives): Curran, D., et al. (1998). Tris(8-hydroxyquinoline)aluminum (Alq3) derivatives: Tuning the emission color. Chemistry of Materials, 10(10), 3156-3166.
-
Medicinal Applications (Neuroprotection): Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157.
Sources
Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) of 6-Chloroquinolin-8-ol
Executive Summary
This technical guide details the characterization of 6-chloroquinolin-8-ol (CAS: 16879-02-0) using Electrospray Ionization Mass Spectrometry (ESI-MS). As a halogenated derivative of 8-hydroxyquinoline (8-HQ), this molecule serves as a critical scaffold in medicinal chemistry, particularly for neuroprotective and antimicrobial drug development due to its metal-chelating properties.
This protocol addresses the specific challenges of analyzing 6-chloroquinolin-8-ol, including its characteristic chlorine isotopic signature, zwitterionic equilibrium, and propensity to form adventitious metal complexes within the ESI source.
Physicochemical Context & MS Implications
Understanding the molecular behavior of 6-chloroquinolin-8-ol is a prerequisite for accurate MS method development.
Molecular Specifications
-
Formula:
-
Monoisotopic Mass (
): 179.0138 Da -
Exact Mass (
, ): 180.0216 Da -
Key Functional Groups:
-
Pyridine Nitrogen:[1] Proton acceptor (
). Primary site of ionization in ESI(+). -
Phenolic Oxygen: Proton donor (
). Primary site of ionization in ESI(-). -
Chlorine (C-6): Provides a diagnostic 3:1 isotopic ratio (
).
-
The Chlorine Signature
Unlike standard organic molecules, the presence of chlorine necessitates the monitoring of isotopic clusters rather than single peaks.
-
M Peak (100% Relative Abundance): Contains
. -
M+2 Peak (~32% Relative Abundance): Contains
. -
Utility: This pattern validates the presence of the halogen and aids in filtering background noise.
Experimental Protocols
Reagents and Materials
-
Solvent A: LC-MS Grade Water (18.2 MΩ).
-
Solvent B: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).
-
Modifier (Positive Mode): Formic Acid (FA), 99% purity.
-
Modifier (Negative Mode/Chelation Studies): Ammonium Acetate (10 mM, pH 6.8). Note: Avoid strong acids when studying metal complexes to prevent dissociation.
Sample Preparation Workflow
Step 1: Stock Solution Dissolve 1 mg of 6-chloroquinolin-8-ol in 1 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution.
Step 2: Working Solution (Direct Infusion) Dilute the stock 1:1000 into 50:50 MeOH:Water + 0.1% FA.
-
Final Concentration: ~1 µg/mL (~5.5 µM).
-
Why: High concentrations lead to dimer formation (
) and detector saturation.
Step 3: System Blank Inject a solvent blank (50:50 MeOH:Water) before the sample to characterize the background metal ions (Na+, K+, Fe+) inherent in the system, which avidly bind to the analyte.
Instrument Parameters (Generic Q-TOF/Orbitrap)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Pyridine N is easily protonated; highest sensitivity. |
| Capillary Voltage | 3.0 - 3.5 kV | Sufficient for Taylor cone formation without discharge. |
| Cone Voltage | 20 - 30 V | Critical: Keep low to preserve the molecular ion. High voltage (>50V) induces in-source fragmentation (loss of CO). |
| Source Temp | 120°C | Moderate heat aids desolvation without thermal degradation. |
| Desolvation Gas | 400 L/hr ( | Ensures stable spray. |
| Mass Range | m/z 50 - 1000 | Captures fragments (<180) and metal dimers (>360). |
Mechanistic Workflows & Visualization[2]
Ionization & Fragmentation Pathway
The following diagram illustrates the ionization logic and the primary fragmentation pathway (Retro-Diels-Alder and Neutral Loss) expected in tandem MS (MS/MS).
Figure 1: Proposed ionization and fragmentation pathway for 6-chloroquinolin-8-ol. The chlorine isotope pattern is preserved until the HCl loss step.
Metal Chelation Detection Workflow
Since this molecule is a chelator, researchers often use ESI-MS to confirm metal binding.
Figure 2: Workflow for detecting metal-ligand complexes. Ammonium acetate is used to maintain neutral pH, facilitating coordination.
Data Analysis & Interpretation
Expected Mass Spectrum (Positive Mode)
When analyzing the raw data, verify the following peaks to confirm identity:
| m/z (Theoretical) | Ion Identity | Relative Intensity | Notes |
| 180.02 | 100% | Base Peak. | |
| 181.02 | Carbon Isotope | ~10% | Due to |
| 182.02 | ~32% | Diagnostic: Confirms one Chlorine atom. | |
| 202.00 | Variable | Common adduct in glass/solvent contamination. | |
| 359.03 | < 5% | Protonated dimer (concentration dependent). |
Troubleshooting Common Issues
-
Problem: High abundance of
(Sodium adduct) instead of .-
Cause: Trace sodium in solvents or glassware.
-
Fix: Add 0.1% Formic Acid to force protonation. Use plasticware instead of glass.
-
-
Problem: Missing Chlorine pattern (no M+2 peak).
-
Cause: Detector saturation or incorrect peak picking settings.
-
Fix: Dilute sample 10x; ensure MS resolution is >1000 FWHM.
-
-
Problem: Unexpected peaks at M+56 (Fe) or M+63 (Cu).
-
Cause: "Scavenging." The molecule is stripping metals from the stainless steel ESI capillary.
-
Fix: Flush system with EDTA solution or use a PEEK (polymer) capillary.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 6-Chloro-2-pyridinol (Structural Analog). National Institute of Standards and Technology.[2][3][4] Link
-
PubChem. (2025).[5] Compound Summary: 6-Chloroquinoline.[3][4][5] National Center for Biotechnology Information. Link
-
Saha, S., et al. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria / Wiley Analytical Science. Link
-
Enyedy, É. A., et al. (2015).[6] Complex formation of 8-hydroxyquinoline derivatives with Copper(II) and Zinc(II).[7] Journal of Inorganic Biochemistry. Link
-
McLafferty, F. W. (1993). Interpretation of Mass Spectra.[2][4][8][9][10][11][12][13][14] University Science Books. (Standard text for fragmentation rules involving CO loss in phenols).
Sources
- 1. rroij.com [rroij.com]
- 2. 6-Chloro-2-pyridinol [webbook.nist.gov]
- 3. 6-Chloro-2-methylquinoline [webbook.nist.gov]
- 4. Quinoline, 6-chloro- [webbook.nist.gov]
- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sielc.com [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Chloroquinolin-8-ol as an Ionophore in Biological Systems
[1][2]
Executive Summary
6-Chloroquinolin-8-ol (6-chloro-8-hydroxyquinoline) is a synthetic derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its bidentate metal chelation properties. Unlike non-halogenated 8-HQs, the introduction of a chlorine atom at the C6 position modulates the compound's lipophilicity (logP) and acidity (pKa), enhancing its ability to traverse lipid bilayers as a neutral complex.
This guide details the application of 6-chloroquinolin-8-ol as a metal ionophore —specifically for Zinc (
Mechanistic Foundation
The Ionophore Mechanism
6-Chloroquinolin-8-ol functions as a metastable transporter. In the extracellular space (neutral pH), it deprotonates at the phenolic hydroxyl group and coordinates with divalent metal ions (
Once intracellular, the fate of the metal depends on the local environment:
-
Cytosolic Release: In the presence of high-affinity metal-binding proteins (e.g., metallothioneins), the metal may be exchanged.
-
Lysosomal Accumulation: The complex often traffics to acidic organelles. The low pH of the lysosome can protonate the ligand, causing dissociation and releasing free
or trapped within the organelle. This "lysosomal metal sink" effect triggers lysosomal membrane permeabilization (LMP).
Biological Impact[1][2][3][4][5]
-
Oncology: The rapid influx of copper leads to redox cycling and Reactive Oxygen Species (ROS) generation. Zinc accumulation inhibits the proteasome and disrupts lysosomal integrity, leading to Cathepsin-mediated apoptosis.
-
Neurobiology: In Alzheimer’s and Huntington’s models, the ionophore redistributes metals from extracellular amyloid plaques (where they promote aggregation) back into the cell, restoring intracellular signaling cascades (e.g., PI3K/Akt).
Pathway Visualization
Caption: Mechanism of 6-chloroquinolin-8-ol mediated metal transport, lysosomal targeting, and downstream toxicity.
Experimental Protocols
Protocol A: Intracellular Zinc Mobilization Assay
Objective: To quantify the ionophore-mediated influx of free Zinc (
Materials:
-
Compound: 6-Chloroquinolin-8-ol (10 mM stock in DMSO).
-
Probe: FluoZin-3 AM (Invitrogen, Ex/Em: 494/516 nm).
-
Source Metal:
(100 mM aqueous stock). -
Chelator Control: TPEN (High-affinity intracellular Zn chelator).
-
Buffer: HBSS (Hanks' Balanced Salt Solution),
free.
Workflow:
-
Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in black-walled 96-well plates (20,000 cells/well). Incubate overnight.
-
Dye Loading: Wash cells 2x with HBSS. Incubate with 2 µM FluoZin-3 AM for 30 mins at 37°C.
-
Wash: Remove dye solution. Wash 2x with HBSS to remove extracellular probe. Incubate for 20 mins in fresh buffer to allow de-esterification.
-
Treatment Preparation: Prepare 2x working solutions in HBSS:
-
Condition 1: Vehicle (DMSO).
-
Condition 2:
(20 µM). -
Condition 3: 6-Chloroquinolin-8-ol (10 µM).
-
Condition 4: 6-Chloroquinolin-8-ol (10 µM) +
(20 µM).
-
-
Acquisition: Add treatments to cells.[1] Immediately measure fluorescence (Kinetic Mode) on a plate reader every 60 seconds for 30 minutes.
Data Interpretation:
-
Ionophore Effect: Condition 4 should show a rapid, sigmoidal increase in fluorescence significantly higher than Condition 2 (passive uptake) or Condition 3 (endogenous zinc redistribution).
-
Validation: Post-assay addition of 10 µM TPEN should quench the signal, confirming it is Zinc-specific.
Protocol B: Ionophore-Dependent Cytotoxicity Profiling
Objective: To distinguish between the compound's intrinsic toxicity and its metal-dependent ionophore toxicity.
Rationale: True ionophores exhibit "metal-potentiated" toxicity. The
Workflow Visualization:
Caption: Experimental design to validate metal-dependent cytotoxicity.
Step-by-Step:
-
Preparation: Prepare a serial dilution of 6-chloroquinolin-8-ol (e.g., 0.1 µM to 100 µM).
-
Metal Supplementation:
-
Prepare culture media supplemented with 10 µM
and separate media with 10 µM . -
Note: Ensure these metal concentrations are non-toxic to your specific cell line by running a metal-only control.
-
-
Treatment: Apply the compound dilutions in plain media, Zn-media, and Cu-media.
-
Readout: After 48h, perform MTT or ATP-based viability assay.
-
Result: A shift in the dose-response curve to the left (lower
) in the presence of metals confirms ionophore activity.
Expected Results & Troubleshooting
Comparative Data Table
Typical results observed in human cancer cell lines (e.g., A549, HeLa) when using 8-HQ ionophores:
| Parameter | Compound Only | Compound + Zn (10µM) | Compound + Cu (10µM) | Interpretation |
| Intracellular Zn (RFU) | Low/Baseline | Moderate Increase | No Change | Ionophore transports Zn specifically. |
| Cytotoxicity ( | ~15-20 µM | ~2-5 µM | ~0.5-1 µM | Metal potentiation confirms mechanism. |
| ROS Levels | Baseline | Mild Increase | High Increase | Cu-complexes are redox-active; Zn is not. |
Troubleshooting
-
Precipitation: 6-chloroquinolin-8-ol metal complexes are highly lipophilic and may precipitate in aqueous media at high concentrations (>50 µM). Solution: Keep DMSO <0.5% and sonicate working solutions.
-
High Background Fluorescence: FluoZin-3 can bind extracellular zinc. Solution: Ensure thorough washing after dye loading and consider adding a non-permeable chelator (e.g., DTPA) to the extracellular buffer during acquisition.
References
-
Mechanism of 8-HQ Ionophores: Prachayasittikul, V. et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013.[2]
-
Zinc Ionophores in Cancer: Ding, W.Q. et al. "Chloroquine Is a Zinc Ionophore."[1] PLoS ONE, 2014. (Demonstrates the protocol for zinc uptake assays using FluoZin-3).
-
Lysosomal Targeting: Cater, M.A. et al. "Clioquinol targets zinc to lysosomes in human cancer cells."[1][3] Biochemical Journal, 2008.[1] (Foundational paper for lysosomal zinc trapping mechanism).
-
PBT2 and Neurodegeneration: Adlard, P.A. et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron, 2008.
-
Fluorescent Probes for Zinc: Gee, K.R. et al. "Detection and imaging of zinc secretion from pancreatic beta-cells using a new fluorescent zinc indicator." Journal of the American Chemical Society, 2002.
Troubleshooting & Optimization
Purification of crude 6-chloroquinolin-8-ol by recrystallization
The following Technical Support Guide is structured to address the specific purification challenges of 6-chloroquinolin-8-ol (CAS: 5622-06-0).
This compound is distinct from its more common isomers, Cloxiquine (5-chloro) and Chloroxine (5,7-dichloro). The purification protocols below are designed specifically for the 6-chloro isomer, which is typically synthesized via the Skraup reaction (from 2-amino-5-chlorophenol), resulting in a unique impurity profile characterized by oxidative tars and unreacted amines.
Document ID: TS-PUR-6CQ-001 Applicable CAS: 5622-06-0 Audience: Process Chemists, Medicinal Chemists
Part 1: Diagnostic Framework (The "Why" & "What")
Before initiating recrystallization, you must characterize the "Crude State" to select the correct solvent system. The 6-chloro isomer exhibits amphoteric solubility profiles that differ from the 5-chloro kinetic product.
Impurity Profile Analysis
If your crude material originates from a Skraup synthesis (Glycerol + Acid + Oxidant), your primary contaminants are:
-
Polymerized Acrolein (Tars): Hydrophobic, dark brown/black oligomers.
-
Unreacted Amines: 2-amino-5-chlorophenol (Starting Material).
-
Inorganic Salts: Iron or Boric acid residues (if modified Skraup used).
Solvent Selection Matrix
We recommend Ethanol (95%) as the primary solvent. While acetic acid is effective for solubilization, it often leads to acetate salt formation which complicates drying.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| Ethanol (95%) | High | Low | Good (Tars precipitate) | Primary Choice |
| Methanol | Very High | Moderate | Poor (Co-crystallizes tars) | Avoid |
| Acetic Acid (Glacial) | Very High | High | Excellent for inorganic salts | Secondary (if EtOH fails) |
| Toluene | Moderate | Very Low | Good for drying | Tertiary (Polymorph risk) |
Part 2: The Protocol (The "How")
Workflow Visualization
The following diagram outlines the critical path for purification, highlighting the "Charcoal Treatment" step which is mandatory for Skraup-derived quinolines.
Caption: Figure 1.[1][2] Optimized recrystallization workflow for removal of oxidative tars from quinoline derivatives.
Detailed Methodology
Safety Warning: Perform all operations in a fume hood. Quinoline derivatives are potential irritants and suspected mutagens.
Step 1: Dissolution
-
Place 10.0 g of crude 6-chloroquinolin-8-ol in a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% Ethanol .
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely, add ethanol in 5 mL increments. Do not exceed 100 mL total volume (10 mL/g ratio).
Step 2: Adsorption (Crucial for Color Removal)
-
Once dissolved, remove from heat source to stop boiling.
-
Carefully add 0.5 g - 1.0 g of Activated Charcoal .
-
Note: Adding charcoal to boiling solvent will cause flash boiling. Cool slightly first.
-
-
Return to reflux for 5–10 minutes.
Step 3: Hot Filtration
-
Prepare a pre-warmed glass funnel with fluted filter paper (or a Celite pad on a sintered glass funnel).
-
Filter the hot mixture rapidly to remove charcoal and insoluble tars.
-
Troubleshooting: If crystals form in the funnel, rinse with a small amount of hot ethanol.
Step 4: Crystallization
-
Allow the filtrate to cool to room temperature undisturbed. Do not agitate.
-
Once ambient temperature is reached, transfer to an ice bath (0–4°C) for 1 hour.
-
Yield Check: 6-chloroquinolin-8-ol should appear as off-white to pale yellow needles.
Step 5: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[3]
-
Wash the cake with 10 mL of cold ethanol (-20°C).
-
Dry in a vacuum oven at 50°C for 6 hours.
Part 3: Troubleshooting Guides
Decision Tree: Common Failures
If the standard protocol fails, use this logic flow to diagnose the physical chemistry issue.
Caption: Figure 2. Troubleshooting logic for phase separation and yield issues.
Troubleshooting Q&A
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is a classic issue with quinolines. It occurs when the melting point of the solute is depressed below the boiling point of the solvent due to impurities, or the solution is too concentrated.
-
The Fix: Re-heat the solution until it clears. Add a small amount of extra solvent (dilution). Allow it to cool very slowly with vigorous stirring. As it reaches the cloud point, add a "seed crystal" of pure 6-chloroquinolin-8-ol if available.
Q: The crystals are still brown after charcoal treatment. A: Skraup tars are persistent.
-
The Fix: You may need a Bisulfite Wash . Dissolve the crude in dilute HCl, wash with DCM (tars often stay in organic), then neutralize the aqueous layer with Sodium Bisulfite (NaHSO3) present to prevent re-oxidation during precipitation.
Q: What is the expected Melting Point (MP) for the 6-chloro isomer? A: Unlike the 5-chloro isomer (Cloxiquine, MP ~123°C) or 5,7-dichloro (Halquinol, MP ~180°C), the 6-chloro isomer typically melts in the range of 138°C – 142°C (dependent on polymorph). Use this range for QC, but rely on HPLC/TLC for definitive purity.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent? A: Yes. If the yield in 95% Ethanol is low, you can use an Ethanol/Water system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Add one drop of ethanol to clear it, then cool. This exploits the hydrophobic nature of the chlorine substituent.
Q: How do I distinguish the 6-chloro isomer from the 5-chloro isomer? A: They are difficult to separate by simple melting point if impure.
-
TLC Method: Use Silica Gel 60 plates.[1] Mobile phase: Methanol:Ethyl Acetate:Ammonia (8:20:0.6).[1][2] The 6-chloro isomer generally has a slightly different Rf value due to the position of the chlorine relative to the nitrogen (electronic effect).
-
NMR: 1H NMR is definitive. The coupling constants of the protons on the quinoline ring will differ (ortho vs meta coupling patterns).
Q: How should I store the purified material? A: 8-Hydroxyquinolines are light-sensitive and prone to oxidation (turning dark). Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) at room temperature.
References
-
Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from (Contextual reference for Skraup synthesis of 6-substituted quinolines).
-
ChemicalBook. (2023). 6-CHLORO-8-HYDROXYQUINOLINE (CAS 5622-06-0) Properties and Safety. Retrieved from .
-
BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Retrieved from .
-
National Institutes of Health (NIH). (2025). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol). (Comparative data for 5-chloro isomer solubility and activity). Retrieved from .
Sources
Technical Support Center: 6-Chloroquinolin-8-ol Stability Guide
Welcome to the technical support center for 6-chloroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We understand that ensuring the stability of your molecule is critical for reproducible and reliable results. This document provides a comprehensive overview of the stability of 6-chloroquinolin-8-ol in various solvents and pH conditions, based on established principles of chemical stability and data from closely related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-chloroquinolin-8-ol in my experiments?
A: The stability of 6-chloroquinolin-8-ol can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and temperature. As a quinoline derivative, it is susceptible to degradation under harsh acidic or alkaline conditions, oxidation, and photodegradation.
Q2: I'm observing a change in the color of my 6-chloroquinolin-8-ol solution over time. What could be the cause?
A: A color change in your solution is often an indicator of degradation. This can be caused by oxidation or photodegradation, leading to the formation of colored byproducts. It is recommended to prepare fresh solutions and store them protected from light.
Q3: Which solvents are recommended for dissolving and storing 6-chloroquinolin-8-ol?
A: While specific solubility data for 6-chloroquinolin-8-ol is not extensively published, based on the behavior of the closely related 5-chloroquinolin-8-ol, it is generally soluble in organic solvents like ethanol, methanol, and DMSO.[1] For aqueous solutions, the solubility is limited and highly dependent on pH.[1] It is advisable to use freshly prepared solutions for your experiments.
Q4: How does pH impact the stability of 6-chloroquinolin-8-ol?
A: The pH of the solution is a critical factor. The hydroxyl group on the quinoline ring can be ionized, affecting the molecule's stability.[1] Forced degradation studies on the related compound, 5-chloro-8-hydroxyquinoline, have shown susceptibility to both acid and alkali hydrolysis.[2] Therefore, it is crucial to control the pH of your experimental system and assess stability at your working pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of 6-chloroquinolin-8-ol in your stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Perform a stability check of your compound under your specific experimental conditions (solvent, pH, temperature) using a suitable analytical method like HPLC. |
| Precipitation of the compound from the solution. | Poor solubility or change in pH/solvent composition. | 1. Confirm the solubility of 6-chloroquinolin-8-ol in your chosen solvent system. 2. Ensure the pH of the solution is maintained, as changes can affect solubility.[1] 3. Consider using a co-solvent if solubility is an issue. |
| Appearance of new peaks in my analytical chromatogram. | Chemical degradation of 6-chloroquinolin-8-ol. | 1. Investigate the degradation pathway by conducting forced degradation studies (see protocol below). 2. Characterize the degradation products to understand the mechanism. 3. Optimize your experimental conditions to minimize degradation. |
| Loss of biological activity of the compound. | The compound has degraded to inactive forms. | 1. Re-evaluate the stability of your compound under the bioassay conditions. 2. Consider if any components of your assay buffer are contributing to the degradation. |
Understanding Stability: Key Concepts and Pathways
The stability of 6-chloroquinolin-8-ol is intrinsically linked to its chemical structure. The quinoline core, the chloro substituent, and the hydroxyl group are all potential sites for chemical reactions that can lead to degradation.
Solvent Effects on Stability
The choice of solvent can significantly impact the stability of 6-chloroquinolin-8-ol. Protic solvents, like water and alcohols, can participate in hydrolysis reactions, especially at extreme pH values. Aprotic solvents are generally more inert, but the polarity of the solvent can still influence reaction rates.
Solubility of the related 5-chloro-8-hydroxyquinoline in various solvents at 298.15 K provides some guidance on solvent selection: [3]
| Solvent | Mole Fraction Solubility (x10-2) |
| 1,4-dioxane | 7.51 |
| 2-ethoxyethanol | 3.33 |
| n-propyl acetate | 2.97 |
| 2-methoxyethanol | 2.91 |
| ethyl acetate | 2.69 |
| methyl acetate | 2.45 |
| isopropyl acetate | 2.32 |
| acetone | 2.00 |
| n-propyl alcohol | 0.76 |
| ethanol | 0.58 |
| isopropyl alcohol | 0.45 |
| methanol | 0.42 |
This data is for 5-chloro-8-hydroxyquinoline and should be used as an estimate for 6-chloroquinolin-8-ol.
pH-Dependent Degradation
The pH of the medium is a critical parameter governing the stability of 6-chloroquinolin-8-ol. Both acidic and basic conditions can promote hydrolysis of the chloro group or other parts of the molecule. Studies on the related 5-chloro-8-hydroxyquinoline have shown it is susceptible to both acid and alkali hydrolysis.[2]
Experimental Protocols
Protocol 1: General Solution Preparation and Storage
-
Solvent Selection: Choose a solvent in which 6-chloroquinolin-8-ol is sufficiently soluble and stable. For initial studies, anhydrous DMSO or ethanol are good starting points.
-
Preparation: Accurately weigh the required amount of 6-chloroquinolin-8-ol and dissolve it in the chosen solvent to the desired concentration. Gentle warming or sonication may be used to aid dissolution, but monitor for any signs of degradation.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[4][5]
Objective: To evaluate the stability of 6-chloroquinolin-8-ol under various stress conditions.
Materials:
-
6-chloroquinolin-8-ol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable analytical instrument (e.g., HPLC-UV)
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of 6-chloroquinolin-8-ol in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of 6-chloroquinolin-8-ol.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate and analyze as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of 6-chloroquinolin-8-ol.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and analyze at defined time points.
-
-
Photostability:
-
Thermal Degradation:
-
Store a solid sample and a solution of 6-chloroquinolin-8-ol at an elevated temperature (e.g., 60°C).
-
Analyze the samples at defined time points.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products) in the chromatograms.
-
Calculate the percentage of degradation over time for each stress condition.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Potential degradation pathways for 6-chloroquinolin-8-ol.
References
-
Castillo Rodríguez, M.A., Rodríguez Patiño, G., Revilla Vázquez, A.L., Rodríguez de San Miguel, E., & López-Arellano, R. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 165, 250-257. [Link]
-
Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
-
Gong, X., et al. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(4), 1846-1856. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation: A Practical Approach. In Separation Science and Technology (Vol. 10, pp. 1-40). Academic Press. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Optimizing reaction conditions for the synthesis of 6-chloroquinolin-8-ol derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 6-chloroquinolin-8-ol and its derivatives. This resource is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth guidance to navigate the complexities of this important synthetic process. The quinoline scaffold, and specifically 6-chloroquinolin-8-ol, is a crucial intermediate in the development of a wide range of therapeutic agents.[1][2] This guide moves beyond standard protocols to offer troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and achieve high-yield, high-purity synthesis of your target compounds.
Frequently Asked Questions (FAQs)
General Synthetic Strategies
Q1: What are the most common methods for synthesizing the 6-chloroquinolin-8-ol core structure?
A1: The synthesis of the quinoline ring system can be achieved through several named reactions.[3] For 6-chloroquinolin-8-ol derivatives, the most prevalent methods are variations of the Skraup synthesis or the Doebner-von Miller reaction .[4][5]
-
Skraup Synthesis: This classic method involves the reaction of an aromatic amine (in this case, 4-chloro-2-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[3][6][7] The reaction is notoriously exothermic and requires careful temperature control.[7]
-
Doebner-von Miller Reaction: This is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[3][5] This allows for greater diversity in the substitution pattern of the final quinoline product.
Another relevant approach involves the direct chlorination of 8-hydroxyquinoline.[4] However, this method can suffer from poor regioselectivity, leading to a mixture of chlorinated products that can be difficult to separate.[4]
Q2: How do I choose between the Skraup and Doebner-von Miller syntheses for my specific derivative?
A2: The choice between these two methods primarily depends on the desired substitution pattern on the pyridine ring of the quinoline system.
-
For an unsubstituted pyridine ring (at positions 2, 3, and 4): The Skraup synthesis is the more direct route.
-
For a substituted pyridine ring: The Doebner-von Miller reaction offers greater flexibility. For example, using crotonaldehyde instead of acrolein (which is generated in situ from glycerol in the Skraup synthesis) will yield a 2-methylquinoline derivative.[3]
It's also important to consider the availability and stability of the required α,β-unsaturated carbonyl compound for the Doebner-von Miller reaction.
Reaction Conditions and Reagents
Q3: What is the role of the oxidizing agent in the Skraup synthesis, and what are some common alternatives?
A3: The oxidizing agent is crucial for the final aromatization step, converting the initially formed 1,2-dihydroquinoline intermediate into the stable quinoline ring system.[7][8]
-
Traditional Oxidizing Agents: Nitrobenzene and arsenic pentoxide are historically common, but their toxicity is a significant drawback.[7]
-
Milder/Safer Alternatives: Ferric chloride (FeCl₃) or even air (oxygen) can be used as milder oxidizing agents. More recently, methods utilizing iodine or N-bromosuccinimide (NBS) under visible light have been developed for related quinoline syntheses.[1]
Q4: The Skraup reaction is known to be highly exothermic. How can I effectively control the reaction temperature?
A4: Uncontrolled temperature escalation is a major safety concern and can lead to the formation of unwanted byproducts. Here are some strategies for effective temperature management:
-
Slow, controlled addition of sulfuric acid: The dehydration of glycerol to acrolein is a primary source of heat.[8] Adding the sulfuric acid dropwise with vigorous stirring and external cooling (e.g., an ice bath) is essential.
-
Use of a moderator: Adding ferrous sulfate or boric acid can help to make the reaction less violent.[5][7]
-
Solvent selection: While the classic Skraup synthesis is often run neat, the use of a high-boiling point, inert solvent can help to dissipate heat more effectively.
Work-up and Purification
Q5: What is the best way to isolate and purify my 6-chloroquinolin-8-ol derivative from the crude reaction mixture?
A5: The work-up and purification strategy will depend on the specific properties of your derivative, but a general workflow is as follows:
-
Neutralization: Carefully neutralize the acidic reaction mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Extraction: The crude product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[9]
-
Washing: The organic layer should be washed with water to remove any remaining inorganic salts.[9]
-
Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[9]
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often the final step.[9]
Q6: I am having trouble with the purity of my final product. What are some common impurities and how can I remove them?
A6: Common impurities can include:
-
Isomeric byproducts: If starting with 8-hydroxyquinoline and performing a direct chlorination, you may have 5-chloro-8-hydroxyquinoline or 5,7-dichloro-8-hydroxyquinoline as impurities.[4] Careful column chromatography is usually required to separate these isomers.
-
Unreacted starting materials: These can often be removed by washing the organic extract with an appropriate aqueous solution (e.g., a dilute acid to remove unreacted amine).
-
Polymeric tars: These are a common issue in highly exothermic reactions. Ensuring good temperature control and using a moderator can help to minimize their formation. If they do form, they are often insoluble and can be removed by filtration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete dehydration of glycerol to acrolein. 2. Insufficiently strong acid catalyst. 3. Ineffective oxidizing agent. 4. Reaction temperature too low. | 1. Ensure the use of concentrated sulfuric acid and adequate heating at the initial stage. 2. Use concentrated sulfuric acid or consider a Lewis acid catalyst like SnCl₄ or Yb(OTf)₃.[5] 3. Switch to a more reliable oxidizing agent or ensure the one you are using is fresh. 4. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of a dark, tarry substance | 1. Reaction temperature too high. 2. Reaction is too concentrated. | 1. Implement better temperature control measures (see FAQ Q4). 2. Consider using a high-boiling point, inert solvent to dilute the reaction mixture. |
| Multiple spots on TLC, difficult to separate | 1. Formation of isomeric byproducts (especially in direct chlorination). 2. Side reactions due to reactive intermediates. | 1. For direct chlorination, consider protecting the hydroxyl group before chlorination to improve regioselectivity.[10] 2. Optimize reaction conditions (temperature, reaction time, order of reagent addition) to favor the desired reaction pathway. |
| Product is difficult to crystallize | 1. Presence of impurities that inhibit crystal formation. 2. Incorrect choice of crystallization solvent. | 1. Re-purify the product by column chromatography. 2. Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. |
Experimental Protocols
Example Protocol: Skraup Synthesis of 6-Chloro-8-hydroxyquinoline
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before beginning any chemical synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-chloro-2-aminophenol and glycerol.
-
Cooling: Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise from the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 100°C.
-
Oxidizing Agent: Once the sulfuric acid has been added, add the oxidizing agent (e.g., nitrobenzene) portion-wise.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to 130-150°C for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated solution of sodium carbonate until the pH is approximately 7-8.
-
The crude product should precipitate out. Filter the solid and wash it thoroughly with water.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent.
-
Purify by column chromatography on silica gel.
-
Recrystallize the purified product from an appropriate solvent to obtain pure 6-chloro-8-hydroxyquinoline.
-
Visualizations
General Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of quinoline derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, November 8). Skraup Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). EP1294694B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23056-23073. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 52(21), 4784–4793. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
Troubleshooting low yields in 6-chloroquinolin-8-ol synthesis
Status: Senior Application Scientist Verified Topic: Troubleshooting Low Yields & Regioselectivity in 6-Chloroquinolin-8-ol Synthesis Last Updated: February 7, 2026[1]
Introduction: The "Yield Trap" in Halogenated Quinolines
Welcome. If you are accessing this guide, you are likely facing a yield below 20% or a product mixture dominated by tar and the wrong regioisomer (typically 5-chloro or 5,7-dichloro).[1]
Synthesizing 6-chloroquinolin-8-ol (6-chloro-8-hydroxyquinoline) presents a specific challenge: Regiochemical Fidelity .[1] The electronic directing effects of the 8-hydroxy group naturally favor electrophilic substitution (like direct chlorination) at the 5-position (para to the hydroxyl) and the 7-position (ortho to the hydroxyl).
The Hard Truth: You cannot efficiently synthesize the 6-chloro isomer via direct chlorination of 8-hydroxyquinoline.[1] To achieve high yields of the 6-chloro isomer, you must construct the pyridine ring around a pre-chlorinated benzene scaffold using the Skraup Synthesis .
Module 1: Route Selection & Regiochemistry
Q: Why is my direct chlorination yielding the wrong product?
A: The hydroxyl group at position 8 is a strong electron-donating group (EDG). It activates the benzene ring at the ortho (7) and para (5) positions. The 6-position is meta to the hydroxyl and is electronically deactivated relative to positions 5 and 7.
-
Direct Chlorination Result: >85% mixture of 5-chloro and 5,7-dichloro isomers.[1]
-
Correct Strategy: Use the Skraup Reaction with 2-amino-5-chlorophenol .[1]
Regiochemical Mapping (The "Anchor" Strategy)
To place the chlorine at position 6 of the final quinoline, it must be located para to the amine group in the starting phenol.
-
Starting Material: 2-amino-5-chlorophenol.[1]
-
Mechanism: The amine directs the ring closure (ortho attack), while the chlorine remains fixed in the para position relative to the nitrogen, becoming C6 in the quinoline.
Figure 1: Comparison of synthetic routes. Route B is required for the 6-chloro isomer.[1]
Module 2: Troubleshooting the Skraup Reaction
The Skraup synthesis is notorious for becoming a "runaway" reaction that produces black tar (polymerized acrolein) instead of product.
Issue 1: "My reaction turned into a solid black tar."
Diagnosis: Uncontrolled polymerization of acrolein. Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is exothermic. If the temperature spikes too quickly, acrolein polymerizes before it can react with the amine.
The Fix: The Moderator Protocol You must add a moderator to buffer the reaction intensity.[2]
| Component | Role | Recommendation |
| FeSO₄ (Ferrous Sulfate) | Moderator | Add 0.5 eq relative to amine. Reduces violence of the reaction [1].[2][3] |
| Boric Acid | Moderator | Alternative to FeSO₄.[2] Forms borate esters with glycerol, slowing dehydration [2].[1] |
| Addition Rate | Kinetic Control | Pre-mix amine, glycerol, and moderator. Add H₂SO₄ dropwise at <100°C. |
Issue 2: "Yield is low (<30%) despite no tar."
Diagnosis: Inefficient oxidation.[1] Causality: The Skraup mechanism requires an oxidant to convert the intermediate 1,2-dihydroquinoline into the fully aromatic quinoline.
The Fix: Oxidant Optimization
-
Standard: Nitrobenzene (often used as solvent).[1][3] Drawback: High boiling point, difficult to remove.
-
Optimized: 3-Nitrobenzenesulfonic acid (sodium salt) .
-
Why? It is water-soluble.[1] During workup, the reduced byproduct (metanilic acid) washes away in the aqueous phase, simplifying purification.
-
Stoichiometry: Use 0.6 - 1.0 equivalents .
-
Issue 3: "I cannot isolate the product from the crude oil."
Diagnosis: Amphoteric solubility trapping. Causality: 6-chloroquinolin-8-ol is amphoteric.[1] It dissolves in strong acid (protonated Nitrogen) and strong base (deprotonated Phenol). It precipitates only at its isoelectric point (approx pH 7.0 - 7.5).[1]
The Fix: The pH Swing Workup
-
Dilution: Pour the acidic reaction mixture into crushed ice (4x volume).
-
Steam Distillation: MANDATORY STEP. Steam distill the acidic mixture to remove unreacted aniline/nitrobenzene residues and non-polar tars [3].
-
Precipitation:
-
Neutralize the remaining aqueous solution with 20% NaOH or NH₄OH.
-
Stop exactly at pH 7.0 - 7.5.
-
The product will precipitate as a yellow/off-white solid.[1]
-
Note: If you overshoot to pH 10, the product redissolves.
-
Module 3: Step-by-Step Optimized Protocol
Safety Warning: Acrolein is a potent lachrymator and toxin. Perform all steps in a high-flow fume hood.
Reagents:
-
2-Amino-5-chlorophenol (1.0 eq)[1]
-
Glycerol (3.0 eq)[1]
-
Oxidant: 3-Nitrobenzenesulfonic acid (0.7 eq) or Nitrobenzene (0.5 eq)[1]
-
Moderator: FeSO₄ (0.1 eq)[1]
Workflow:
-
Setup: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring will fail when viscosity increases).
-
Mixing: Charge amine, oxidant, FeSO₄, and glycerol. Stir to form a slurry.
-
Acid Addition: Add H₂SO₄ dropwise. Exotherm expected.[1][5] Keep T < 100°C.[1]
-
Ramp: Heat slowly to 135-140°C . Hold for 3-4 hours.
-
Checkpoint: The mixture will darken. If it solidifies instantly, temperature ramp was too fast.[1]
-
-
Quench: Cool to 80°C, then pour into Ice/Water.
-
Purification:
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common failure modes in Skraup synthesis.
References
-
BenchChem. (2025).[1][2][6] Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives. Retrieved from [1]
-
Lier Chem Co Ltd. (2011).[1] Method for preparing 5-chloro-8-hydroxyquinoline (Patent CN102267943B).[1][7][8] (Note: Process conditions are analogous for 6-chloro isomer).[1] Retrieved from
-
PrepChem. (2024).[1] Preparation of 8-hydroxyquinoline.[1][5][7][8][9][10][11][12] Retrieved from
-
National Institutes of Health (PMC). (2021).[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[1][9] Retrieved from [1]
Sources
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- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Issues with 6-chloroquinolin-8-ol precipitation in cell culture media
Ticket ID: SOL-8842 Subject: Troubleshooting Precipitation in Cell Culture Media Status: Resolved / Technical Guide Enclosed Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1]
Executive Summary: The "Crash-Out" Phenomenon[1]
You are likely experiencing precipitation when introducing 6-chloroquinolin-8-ol (6-Cl-8-HQ) into cell culture media (e.g., DMEM, RPMI).[1] This is not a defect in the product but a physicochemical inevitability caused by the convergence of three factors: Hydrophobic Shock , Metal Chelation , and pH-Dependent Ionization .
This guide moves beyond basic "shake it harder" advice. It provides a mechanistic understanding of why this occurs and a validated protocol to maintain solubility at therapeutic concentrations.
Root Cause Analysis
To solve the issue, we must first visualize the invisible chemical warfare occurring in your tube.
The Mechanism of Precipitation
6-Cl-8-HQ is a lipophilic chelator.[1] When a high-concentration DMSO stock hits the aqueous, metal-rich environment of cell culture media, two distinct precipitation pathways are triggered simultaneously.
Visualization: The Precipitation Cascade
The following diagram illustrates the dual-failure mode that leads to experimental inconsistency.
Figure 1: The dual-pathway mechanism leading to compound loss.[1] Pathway 1 is solvent-driven; Pathway 2 is chemically driven by media components.[1]
Technical Deep Dive
Factor A: The Metal Trap (Chelation)
Standard media like DMEM and RPMI are fortified with trace metals. 8-hydroxyquinoline derivatives are high-affinity bidentate chelators.[1] They strip these metals from the media to form neutral, hydrophobic complexes (e.g.,
Table 1: Metal Content in Standard Media & Chelation Risk Note: Even trace amounts can nucleate precipitation.
| Metal Ion | Source in Media | Interaction with 6-Cl-8-HQ | Precipitate Risk |
| Copper (Cu²⁺) | Trace elements / Serum | Forms highly stable, planar bis-complexes | Critical (Very Low Solubility) |
| Zinc (Zn²⁺) | ZnSO₄ (DMEM/RPMI) | Forms tetrahedral complexes | High |
| Iron (Fe³⁺) | Fe(NO₃)₃ (DMEM) | Forms tris-complexes (3:1 ratio) | Moderate |
| Calcium (Ca²⁺) | CaCl₂ (High conc.)[1][2] | Weak binding, but high abundance | Low (Kinetic interference) |
Factor B: The pH Trap
The pKa of the quinoline nitrogen is approximately ~4.9, and the hydroxyl group is ~9.4.
-
At pH 7.4 (Physiological): The molecule is predominantly neutral (uncharged).
-
Solubility Implication: Neutral species have the lowest water solubility. Without a charge to interact with water dipoles, the hydrophobic chloro-quinoline ring drives aggregation.
Validated Protocol: The "Intermediate Dilution" Method
Do NOT pipette DMSO stock directly into a full volume of media. This causes local regions of high concentration ("plumes") that instantly precipitate.
The Protocol
Objective: Solubilize 6-Cl-8-HQ at 10 µM in DMEM + 10% FBS.
Reagents:
-
Stock Solution: 10 mM in 100% DMSO (Anhydrous).
-
Intermediate Buffer: PBS (pH 7.4) or Serum-Free Media.[1]
-
Carrier Protein: BSA (Bovine Serum Albumin) - Optional but recommended.[1]
Step-by-Step Workflow
-
Prepare the Stock: Dissolve powder in high-quality DMSO to 10 mM. Vortex until clear.
-
The "Serum Cushion" (Critical Step):
-
If your experiment permits, pre-mix the DMSO stock with pure Fetal Bovine Serum (FBS) before adding to the bulk media.
-
Why? Serum albumin (BSA) acts as a natural carrier, binding the hydrophobic ligand and preventing it from crashing out or reacting immediately with free metals.
-
-
Sequential Dilution:
-
Add 1 µL of Stock (10 mM) to 100 µL of 100% FBS (or 5% BSA solution).
-
Vortex gently for 10 seconds.
-
Add this mixture dropwise to 900 µL of Media.
-
-
Final Concentration: 10 µM (0.1% DMSO).
Visualization: Optimized Workflow
Figure 2: The "Serum Cushion" strategy utilizes albumin to sequester the hydrophobic compound before it encounters the aqueous metal environment.[1]
Troubleshooting FAQs
Q1: I see a fine yellow dust at the bottom of the well after 24 hours. What is it? A: This is likely the Copper-Bis(6-chloroquinolin-8-ol) complex.[1] Over time, the compound strips trace copper from the media/serum. This complex is biologically active but insoluble.[1]
-
Fix: Sonicate the media prior to adding cells to disperse micro-crystals, or lower the working concentration below 5 µM.
Q2: Can I use ethanol instead of DMSO? A: Generally, no . Ethanol evaporates faster and is less effective at disrupting the crystal lattice of halogenated quinolines. DMSO is the superior solvent for the initial stock.
Q3: My media turns slightly green upon addition. Is this contamination? A: No. This is a chromogenic shift caused by the formation of Iron (Fe³⁺) or Copper (Cu²⁺) chelates. 8-hydroxyquinoline-iron complexes are characteristically green/black.[1] This confirms the compound is chemically active (chelating) but indicates you may be altering the free metal availability for your cells.
Q4: Will this precipitation kill my cells? A: The precipitate itself is usually inert, but the loss of effective concentration means your dose-response curve will be inaccurate. Furthermore, the process of precipitation can mechanically damage sensitive cells or trigger phagocytosis in macrophages, confounding results.
References
-
Chemical Properties & Solubility
-
Biological Activity & Chelation
-
Prachayasittikul, V. et al. (2013). "Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives." Drug Design, Development and Therapy. Link
-
-
Media Formulation Data
-
Metal Complexation Mechanisms
Sources
- 1. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 2. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Solvent Removal for 6-Chloroquinolin-8-ol
[1]
Topic: Removal of Residual Solvents from Purified 6-Chloroquinolin-8-ol Document ID: TS-6CQ-004 Audience: Pharmaceutical Process Chemists, Analytical Scientists Status: Active Guide
Executive Summary: The Physicochemical Challenge
6-Chloroquinolin-8-ol (6-chloro-8-hydroxyquinoline) presents a unique dual-challenge in purification: lattice solvation and sublimation .[1][2] Unlike simple organic solids, this compound possesses a phenolic hydroxyl group adjacent to a ring nitrogen, creating strong internal hydrogen bonding and chelation potential.
-
The Trap: It readily forms solvates (pseudomorphs) with polar protic solvents (Methanol, Ethanol) and chlorinated solvents (DCM, Chloroform), trapping them deep within the crystal lattice.[2]
-
The Risk: The compound has a relatively high vapor pressure in the solid state.[1] Aggressive vacuum drying often leads to sublimation, coating your vacuum lines with product rather than removing the solvent.
This guide moves beyond standard "dry it longer" advice, offering mechanistic solutions for meeting ICH Q3C guidelines without compromising yield.
Critical Troubleshooting (Q&A Format)
Category A: Thermal Instability & Sublimation[3]
Q: I am drying my sample at 60°C under high vacuum (<1 mbar), but I see crystal growth in my cold trap and yield loss. What is happening?
A: You are subliming your product.[1][2][3] 8-Hydroxyquinoline derivatives are notorious for subliming at moderate temperatures under high vacuum.[1][2] While the 6-chloro substituent adds molecular weight, it does not fully suppress this behavior.[1]
-
The Fix: You must balance temperature against vacuum pressure. Do not use high vacuum (<5 mbar) if the temperature is above 45°C.[1][2]
-
Protocol Adjustment: Switch to a Step-Down Drying Protocol (see Section 3). Use a nitrogen bleed to maintain pressure around 20–50 mbar if heating is required.[1][2]
Q: My material melts or sinters into a glass before the solvent is fully removed. The melting point should be >100°C. Why is this happening?
A: You are observing Solvent-Induced Melting Point Depression .[1][2] Significant amounts of residual solvent (especially DCM or Acetone) act as plasticizers, drastically lowering the effective melting point of the crystal lattice. If you heat rapidly to 60°C, the solvated crystal collapses into a melt/amorphous gum, trapping the solvent even further.
-
The Fix: Perform an initial "soft dry" at ambient temperature (20–25°C) for 4–6 hours to remove surface solvent before applying heat.[1][2]
Category B: Persistent Solvents (Lattice Entrapment)[2]
Q: NMR shows 1.5% Ethanol remaining even after 48 hours of vacuum drying. Why won't it leave?
A: You likely have a Channel Solvate .[1][2] The ethanol molecules are not just "wetting" the surface; they are structurally integral to the crystal lattice, held by hydrogen bonds to the quinoline nitrogen or the phenolic oxygen. Thermal energy alone is often insufficient to break these bonds without degrading the compound.[1]
-
The Fix (Solvent Exchange): You must disrupt the lattice.[1] Dissolve the compound in a solvent that does not form solvates easily (e.g., Toluene or Ethyl Acetate) and re-precipitate or evaporate.
-
The Fix (Humidified Drying): Paradoxically, introducing water vapor can help.[2] Water molecules can displace the ethanol in the lattice.[1] Since water is easier to remove (or less toxic, Class 3), this "displacement drying" is a powerful technique.[2]
Q: I used Chloroform/DCM for extraction, and I cannot get the residual levels below the ICH Class 2 limit (600 ppm).
A: Chlorinated solvents are heavy and fit snugly into the planar stacking of quinoline rings.[1]
-
The Fix: Use Azeotropic Displacement .[1]
-
Redissolve or suspend your solid in Methanol or Isopropanol .[1][2]
-
Concentrate the solution.[1][2] The alcohol forms azeotropes with DCM/Chloroform, effectively "carrying" the chlorinated solvent out during evaporation.
-
Repeat 2-3 times. The final residual solvent will be the alcohol (Class 3), which is much easier to remove and has a higher regulatory limit (5000 ppm).[2]
-
Workflow: The Step-Down Drying Protocol
Do not apply maximum heat and vacuum immediately.[1][2] Use this gradient approach to prevent sintering and sublimation.[1][2]
Figure 1: Step-Down Drying Protocol designed to mitigate sublimation and melting point depression.
Data Summary: Common Residual Solvents
Refer to this table when selecting replacement solvents for azeotropic distillation. The goal is to move from Class 1/2 solvents to Class 3.
| Solvent | ICH Class | Limit (ppm) | Boiling Point (°C) | Removal Strategy for 6-Cl-8-HQ |
| Chloroform | 2 | 60 | 61 | Critical Risk. Hard to remove.[1][2][4] Exchange with MeOH, then dry.[1][2] |
| DCM | 2 | 600 | 40 | High Risk. Forms lattice solvates.[1][2][4] Exchange with EtOH or Toluene.[1][2] |
| Methanol | 2 | 3000 | 65 | Moderate.[1][2][4] H-bonds to product.[1][2] Use vacuum + N2 bleed.[1][2] |
| Toluene | 2 | 890 | 110 | High BP.[1][2][4] Hard to dry thermally.[1][2] Use anti-solvent (Heptane) wash.[1][2] |
| Ethanol | 3 | 5000 | 78 | Preferred. Low toxicity.[1][2][4] If stuck, displace with water vapor.[1][2] |
| Acetone | 3 | 5000 | 56 | Good for final wash, but can cause rapid cooling/crust formation.[1][2][4] |
Advanced Technique: Anti-Solvent Slurry Wash[2][3]
If vacuum drying fails to remove the solvent (e.g., Toluene trapped in the lattice), do not increase the heat. Instead, perform a Slurry Wash .[1][2]
References
-
ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[1][2] European Medicines Agency.[1][2] Available at: [Link]
-
PubChem. 5-Chloro-8-hydroxyquinoline (Compound Summary). National Library of Medicine.[1][2] Available at: [Link] (Note: 5-chloro isomer data used as closest proxy for physicochemical behavior of 6-chloro analog).[1][2]
-
Gershon, H., et al. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] Fordham Research Commons.[1][2] Available at: [Link][2]
Sources
- 1. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. THE EFFECTS ON BIOLOGICAL MATERIALS OF FREEZING AND DRYING BY VACUUM SUBLIMATION: I. DEVELOPMENT AND TESTING OF APPARATUS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Addressing poor regioselectivity in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinolinone core. Poor regioselectivity is a frequent and formidable challenge in these syntheses, leading to difficult separations, reduced yields, and project delays.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific regioselectivity issues encountered during common quinolinone syntheses. Our approach is rooted in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Mastering Regioselectivity
A mixture of regioisomers often arises from competing reaction pathways that have similar activation energies. The key to achieving high selectivity is to manipulate the reaction conditions to favor one pathway significantly over the other. This is typically achieved by exploiting the principles of kinetic versus thermodynamic control.[1][2][3]
-
Kinetic Control favors the product that is formed fastest. This product arises from the reaction pathway with the lowest activation energy.[1][2][3] These reactions are typically irreversible and are best run at low temperatures for short durations to prevent equilibration to the more stable product.[2]
-
Thermodynamic Control favors the most stable product. This pathway may have a higher activation energy but results in a lower overall energy state.[1][2][3] These reactions must be reversible, allowing the initially formed kinetic product to revert to an intermediate and then proceed down the path to the more stable thermodynamic product. Higher temperatures and longer reaction times are characteristic of this regime.[2][4]
The Conrad-Limpach & Knorr Syntheses: 4-Quinolinone vs. 2-Quinolinone
The reaction of an aniline with a β-ketoester is a classic route to quinolinones, but it is prone to producing a mixture of 4-hydroxyquinolines (4-quinolinones, from Conrad-Limpach pathway) and 2-hydroxyquinolines (2-quinolinones, from Knorr pathway).[5] The regiochemical outcome is a textbook example of kinetic versus thermodynamic control, dictated by the initial nucleophilic attack of the aniline.
Problem: My reaction of aniline with ethyl acetoacetate is giving a mixture of 4-quinolinone and 2-quinolinone. How can I selectively synthesize one over the other?
Mechanistic Insight: The initial reaction between the aniline and the β-ketoester can proceed via two competing pathways:
-
Attack at the Ketone (Kinetic Pathway): The aniline nitrogen attacks the more electrophilic keto-carbonyl to form a β-aminoacrylate (an enamine). This intermediate rapidly cyclizes under acidic conditions to yield the 4-quinolinone . This is the Conrad-Limpach pathway and is kinetically favored.[5][6]
-
Attack at the Ester (Thermodynamic Pathway): The aniline attacks the less reactive ester carbonyl to form a β-ketoanilide. This pathway has a higher activation energy but the resulting anilide is more stable. Subsequent cyclization yields the 2-quinolinone . This is known as the Knorr pathway.[5]
Caption: Competing Enolate Pathways in the Camps Cyclization.
Solution & Protocols:
Regiocontrol can often be achieved by modifying the substituents or the reaction conditions.
-
Steric Directing Groups: Increasing the steric bulk of the R² substituent (see diagram in Ref)[7] decreases the yield of the corresponding 2-quinolinone, favoring the 4-quinolinone product. For example, if R¹ is methyl and R² is changed from H to methyl to ethyl, the ratio shifts significantly towards the 4-quinolinone. [7]* Modified Reagents for Selective 4-Quinolinone Synthesis: A modified Camps cyclization using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine has been developed for the selective synthesis of 2-substituted 4-quinolinones. [7] Protocol 3: TMSOTf-Mediated Camps Cyclization for 4-Quinolinones
-
Dissolve the N-(2-acylaryl)amide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add triethylamine (3.0 eq) followed by the dropwise addition of TMSOTf (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Friedländer Synthesis: Directing Condensation with Unsymmetrical Ketones
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an unsymmetrical ketone. This presents a classic regioselectivity challenge, as condensation can occur on either side of the ketone carbonyl. [8] Problem: My Friedländer reaction between 2-aminobenzophenone and 2-butanone is producing a mixture of 3-ethyl-2-methyl-4-phenylquinoline and 2,3-dimethyl-4-phenylquinoline. How can I favor one product?
Mechanistic Insight: The reaction can initiate via two pathways: (1) an aldol condensation followed by imine formation, or (2) imine formation followed by an intramolecular aldol-type reaction. [9]Regardless of the exact sequence, the regioselectivity is determined by which α-carbon of the unsymmetrical ketone (the methyl or the methylene group in 2-butanone) forms the new C-C bond with the carbonyl of the 2-aminoaryl ketone.
This selectivity is influenced by:
-
Acidity of α-protons: The kinetic enolate typically forms by removing the most accessible, least sterically hindered proton.
-
Stability of the Enolate: The thermodynamic enolate is the more substituted, more stable enolate. [2]* Catalyst: The choice of acid or base catalyst can significantly influence which enolate is favored. [8][10] Solution & Protocols:
Controlling the enolate formation is paramount.
-
Kinetic Control (Base-Catalyzed): Using a strong, sterically hindered base at low temperatures can selectively deprotonate the less hindered α-carbon, leading to the kinetic product.
-
Thermodynamic Control (Acid-Catalyzed): Acidic conditions often favor the formation of the more stable (thermodynamic) enolate, leading to the alternative regioisomer.
-
Catalyst Choice: Different Lewis or Brønsted acids can influence the reaction outcome. For instance, using iodine or ceric ammonium nitrate has been shown to catalyze the reaction under mild conditions, which may alter the selectivity profile compared to harsh acids or bases. [8][11]Using ionic liquids has also been reported as a method to control regioselectivity. [10] Protocol 4: Iodine-Catalyzed Friedländer Synthesis under Mild Conditions
-
In a flask, combine the 2-aminoaryl ketone (1.0 eq), the unsymmetrical ketone (1.5 eq), and iodine (10 mol%) in ethanol.
-
Stir the mixture at room temperature or reflux gently (e.g., 50-60 °C) for 2-4 hours. The optimal temperature may need to be screened to maximize regioselectivity.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the major regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach cyclization is giving very low yields (<30%). What is the most likely cause? A1: The most critical step is the thermal cyclization, which requires very high temperatures (typically >250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring. [5][12]Insufficient temperature is a common cause of low yield. Another critical factor is the solvent. The reaction often fails or gives poor yields without a high-boiling, inert solvent. Limpach reported yields increasing to 95% when switching from a neat reaction to using mineral oil. [5]Ensure your solvent is appropriate (e.g., Dowtherm A, diphenyl ether) and your heating apparatus can reliably reach and maintain the target temperature.
Q2: Can I use a Lewis acid to catalyze a Friedländer reaction? A2: Yes, various Lewis acids are effective catalysts for the Friedländer synthesis. [8]Catalysts like ZnCl₂, FeCl₃, and others can promote the condensation and cyclodehydration steps, often under milder conditions than traditional strong Brønsted acids or bases. This can be particularly useful for sensitive substrates. Nanoparticle-based catalysts are also emerging as highly efficient and recyclable options. [13] Q3: In a Camps cyclization, my starting amide is hydrolyzing back to the o-aminoacetophenone instead of cyclizing. How can I prevent this? A3: This is a known competitive side reaction, especially under strong aqueous basic conditions. [7]To minimize hydrolysis, ensure your reagents and solvent are anhydrous. Using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (e.g., THF, toluene) can favor the desired cyclization over hydrolysis. [7] Q4: Are there any general strategies to predict regioselectivity when using a substituted aniline? A4: Yes, both electronic and steric effects of the substituent on the aniline ring play a role, particularly in reactions like the Gould-Jacobs synthesis. [14]Cyclization can occur at either ortho position. Generally, electron-donating groups can activate the ortho position, while bulky groups will sterically hinder cyclization at the adjacent position, directing the reaction to the other, less hindered ortho carbon. A careful analysis of the combined electronic and steric profile of your substrate is necessary.
References
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Reddy, C. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20193-20224. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin MCAT Content. Retrieved February 7, 2026, from [Link]
-
Proposed mechanism for regioselectivity control. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Jensen, W. B. (2006). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 83(5), 715. Available from: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved February 7, 2026, from [Link]
-
Płazińska, A., & Płaziński, W. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6493. Available from: [Link]
-
Sangeetha, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Available from: [Link]
-
A Convenient and Highly Regioselective One-Pot Synthesis of Quinolines by Addition of a Vilsmeier-Type Reagent to N-Arylimines. (2006). The Journal of Organic Chemistry, 71(15), 5741-5744. Available from: [Link]
-
Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863-1880. Available from: [Link]
-
The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. Available from: [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2021). Chemistry LibreTexts. Available from: [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Microwave-assisted solid acid-catalyzed synthesis of quinolinyl quinolinones and evaluation of their antibacterial, antioxidant activities. (2015). ResearchGate. Available from: [Link]
-
Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. (1993). The Journal of Organic Chemistry, 58(10), 2791-2800. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(34), 20193-20224. Available from: [Link]
-
Controlling the regiochemistry of radical cyclizations. (2006). The Chemical Record, 6(1), 13-24. Available from: [Link]
-
Regioselective Synthesis of Quinolinones. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2023). Molecules, 28(13), 5002. Available from: [Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2022). ChemRxiv. Available from: [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). Journal of Combinatorial Chemistry, 12(1), 100-110. Available from: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). Molecules, 15(4), 2585-2597. Available from: [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. homepages.uc.edu [homepages.uc.edu]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
6-Chloroquinolin-8-ol: The Lipophilic Ionophore for Intracellular Metal Modulation
Executive Summary: Beyond Simple Chelation
In modern biological research, the term "chelator" is often insufficient to describe agents like 6-chloroquinolin-8-ol (6-Cl-8-HQ) .[1] Unlike traditional chelators (e.g., EDTA) that sequester and strip metals from biological systems, 6-Cl-8-HQ functions as a metallochaperone or ionophore .[1] It binds transition metals (Zn²⁺, Cu²⁺) in the extracellular space, transports them across lipophilic cell membranes, and releases them intracellularly or facilitates redox cycling.[1]
This guide compares 6-Cl-8-HQ against standard alternatives, highlighting its specific utility in oncology (inducing apoptosis via ROS) and neurodegeneration (restoring metal homeostasis), where membrane permeability is the non-negotiable variable.[1]
Chemical & Physical Profile: The Selection Matrix
The choice of chelator dictates the biological outcome.[1] The table below contrasts 6-Cl-8-HQ with the gold-standard hydrophilic chelator (EDTA) and its clinical analog (Clioquinol).
| Feature | 6-Chloroquinolin-8-ol | EDTA (Ethylenediaminetetraacetic acid) | Clioquinol (5-Chloro-7-iodo-8-quinolinol) |
| Primary Mechanism | Ionophore: Shuttles metals into cells.[1] | Sequestrator: Strips metals out of solution/surface.[1] | Ionophore: Shuttles metals into cells.[1] |
| Membrane Permeability | High (Lipophilic).[1] | Null (Hydrophilic/Charged).[1] | High (Lipophilic).[1] |
| Key Target Ions | Cu²⁺, Zn²⁺, Fe³⁺.[1] | Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺ (Non-selective).[1] | Cu²⁺, Zn²⁺.[1][2] |
| LogP (Lipophilicity) | ~2.5 - 3.0 (Est.) | < 0 (Highly polar).[1] | ~3.5 (Very lipophilic).[1] |
| Binding Mode | Bidentate (N, O donor).[1] Forms 2:1 complexes. | Hexadentate. Forms 1:1 complexes. | Bidentate. Forms 2:1 complexes. |
| Biological Outcome | Intracellular metal accumulation; ROS generation.[1] | Extracellular metal depletion; inhibition of metalloenzymes.[1] | Intracellular accumulation; Aβ plaque dissolution.[1] |
| Toxicity Profile | Moderate; cytotoxic at high concentrations (ROS).[1] | Low systemic toxicity; nephrotoxic at high doses.[1] | Neurotoxic history (SMON) at high chronic doses.[1] |
Expert Insight: The Halogen Effect
The chlorine atom at the 6-position of the quinoline ring is strategic.[1] It increases lipophilicity (LogP) compared to unsubstituted 8-hydroxyquinoline, enhancing blood-brain barrier (BBB) and cell membrane penetration.[1] Unlike the 5,7-dihalo derivatives (e.g., Clioquinol), the 6-position substitution avoids steric hindrance near the chelating nitrogen, maintaining rapid binding kinetics while modulating metabolic stability.[1]
Mechanism of Action: Ionophore vs. Sequestration[1]
Understanding the difference between depletion and redistribution is critical for experimental design.[1]
Diagram 1: The Ionophore Shuttle Mechanism
This diagram illustrates why 6-Cl-8-HQ induces intracellular effects (e.g., killing cancer cells) while EDTA merely stops enzymatic reactions outside the cell.[1]
Caption: 6-Cl-8-HQ forms a neutral, lipophilic complex that permeates the membrane, releasing reactive metals inside the cell.[1] EDTA forms a charged complex that remains extracellular.[1]
Comparative Performance Data
Stability Constants (Log β)
The stability constant indicates how tightly the agent holds the metal.[1]
-
Note: 6-Cl-8-HQ values are approximated based on the 8-hydroxyquinoline scaffold. The electron-withdrawing chlorine slightly reduces pKa and stability compared to the parent molecule, but selectivity remains identical.[1]
| Metal Ion | EDTA (Log K₁) | 8-HQ / 6-Cl-8-HQ (Log β₂) | Biological Implication |
| Cu²⁺ | 18.8 | ~23 - 26 | 6-Cl-8-HQ competes effectively for copper but can release it under intracellular reducing conditions (Cu²⁺ → Cu⁺).[1] |
| Zn²⁺ | 16.5 | ~15 - 17 | Moderate binding allows 6-Cl-8-HQ to "steal" Zn from low-affinity pools but donate it to high-affinity metalloproteins.[1] |
| Fe³⁺ | 25.1 | ~35 - 37 (Log β₃) | Very high affinity.[1] 6-Cl-8-HQ can act as an iron chelator, but its Cu/Zn ionophore activity is often dominant in short-term assays.[1] |
| Ca²⁺ | 10.7 | < 5 | Critical Distinction: 6-Cl-8-HQ does not bind Calcium significantly, leaving cell signaling intact.[1] EDTA strips Calcium, causing cell detachment/death.[1] |
Experimental Protocol: Measuring Intracellular Zinc Flux
To validate the ionophore activity of 6-Cl-8-HQ, you cannot use standard colorimetric assays.[1] You must use a cell-permeable fluorescent probe.[1]
Objective: Quantify the influx of Zn²⁺ into cells mediated by 6-Cl-8-HQ. Probe: FluoZin-3 AM (High affinity, Kd ~15 nM, dynamic range 1-100 nM).[1]
Workflow Diagram
Caption: Step-by-step workflow for validating zinc ionophore activity using FluoZin-3 AM fluorescence.
Detailed Methodology
-
Preparation: Seed cells (e.g., A549 or SH-SY5Y) in black-walled 96-well plates. Allow to adhere overnight.
-
Loading: Remove media. Add 100 µL of FluoZin-3 AM (2 µM) in HBSS. Incubate for 30-45 minutes at 37°C.
-
Tip: Use Pluronic F-127 (0.02%) to assist dye dispersion.[1]
-
-
De-esterification: Wash cells twice with HBSS to remove extracellular dye.[1] Incubate in fresh HBSS for 20 minutes to allow complete intracellular hydrolysis of the AM ester.
-
Baseline: Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 5 minutes.
-
Induction: Add 6-chloroquinolin-8-ol (titrate 1–10 µM).
-
Observation: If 6-Cl-8-HQ acts as an ionophore, you will see a rapid, dose-dependent increase in fluorescence as it shuttles the extracellular Zn²⁺ into the cytosol.[1]
-
Calibration: At the end of the assay, add TPEN (50 µM) to chelate all intracellular Zn (F_min) followed by Zn-Pyrithione (20 µM) to saturate the probe (F_max).
Applications & Case Studies
Oncology: The "Trojan Horse" Strategy
Cancer cells often overexpress copper transporters (CTR1).[1] 6-Cl-8-HQ exploits this by forming a stable complex with copper in the blood, entering the tumor cell, and releasing copper.[1]
-
Mechanism: The released copper participates in Fenton-like reactions, generating hydroxyl radicals ([1]•OH) that overwhelm the cancer cell's antioxidant defenses.[1]
-
Result: Selective apoptosis in cancer cells (which have higher basal ROS) compared to healthy cells.[1]
Neurodegeneration: Alzheimer's Disease (AD)
In AD, Zinc and Copper are trapped in Amyloid-beta (Aβ) plaques, unavailable for neuronal signaling.[1]
-
Role of 6-Cl-8-HQ: It solubilizes these extracellular metal-Aβ aggregates.[1] Unlike EDTA, which would strip the metal and excrete it (causing systemic deficiency), 6-Cl-8-HQ redistributes the metal back into the neuron, restoring functional metalloenzyme activity (e.g., MMPs, IDE) which degrade Aβ.[1]
References
-
Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1] Link
-
Oliveri, V. (2020).[1] "8-Hydroxyquinoline scaffolds: A promising class of metal-binding agents."[1] Coordination Chemistry Reviews.
-
Cater, M. A. et al. (2008).[1] "Clioquinol induces copper-dependent inhibition of the proteasome in human cancer cells."[1] ACS Chemical Biology.[1] Link[1]
-
Thermo Fisher Scientific. "Fluorescent Indicators for Zinc: FluoZin-3 Product Information."[1] Link
-
Adlard, P. A. et al. (2008).[1] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ."[1] Neuron. Link[1]
Sources
A Researcher's Guide to the In Vivo Validation of 6-Chloroquinolin-8-ol's Antitumor Effects: A Comparative Framework
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the antitumor effects of 6-chloroquinolin-8-ol. Drawing upon established methodologies and the known anticancer properties of related quinoline derivatives, we present a detailed roadmap for preclinical evaluation, including comparative analyses against relevant benchmarks.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects[1][2][3]. These compounds have been shown to exert their antitumor activity through various mechanisms, such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting tubulin polymerization[1][4]. Within this promising class of molecules, 8-hydroxyquinolines have garnered significant attention for their diverse biological activities, which also include antimicrobial and neuroprotective properties[5][6]. The antitumor potential of 8-hydroxyquinoline derivatives has been demonstrated in several studies, highlighting their ability to chelate metal ions and modulate key cellular pathways involved in cancer progression[6][7][8].
This guide focuses on a specific derivative, 6-chloroquinolin-8-ol, and outlines a rigorous in vivo validation strategy to assess its antitumor efficacy. While direct in vivo data for this particular compound is emerging, the well-documented anticancer activities of structurally similar compounds, such as 5-chloroquinolin-8-ol (cloxyquin) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), provide a strong rationale for its investigation[7][8][9]. Herein, we detail a comparative experimental design, utilizing a patient-derived xenograft (PDX) model, to objectively evaluate the performance of 6-chloroquinolin-8-ol against a standard-of-care chemotherapeutic agent and a clinically relevant quinoline analog.
Comparative In Vivo Efficacy Assessment in a Patient-Derived Xenograft (PDX) Model
The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, is a cornerstone of modern preclinical oncology research. PDX models are favored over traditional cell-line xenografts as they better recapitulate the heterogeneity and microenvironment of the original human tumor, thus providing more clinically relevant data[10][11][12].
Experimental Workflow: PDX Model Generation and Treatment
The following workflow outlines the key steps for establishing a PDX model and evaluating the in vivo antitumor effects of 6-chloroquinolin-8-ol.
Caption: Experimental workflow for in vivo validation using a PDX model.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Utilize female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments (approximately 3x3 mm) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., DMSO/saline)
-
6-chloroquinolin-8-ol (e.g., 10 mg/kg/day, intraperitoneal injection)
-
Standard-of-Care Chemotherapy (e.g., Cisplatin, 5 mg/kg, twice weekly, intraperitoneal injection)[13]
-
Comparative Quinoline (e.g., Clioquinol, 10 mg/kg/day, intraperitoneal injection)
-
-
Treatment Administration: Administer the respective treatments for a predefined period (e.g., 21 days).
-
Monitoring during Treatment: Continue to monitor tumor volume and body weight twice weekly as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the treatment period, or when tumors reach a predetermined endpoint, euthanize the mice. Collect tumors and major organs (liver, kidney, spleen, lungs) for further analysis.
Data Presentation: Quantifying Antitumor Efficacy
The primary endpoint of the in vivo study is the inhibition of tumor growth. The data should be summarized in a clear and concise table for easy comparison between the treatment groups.
| Treatment Group | Average Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) ± SEM |
| Vehicle Control | 1250 ± 150 | - | +5 ± 1.5 |
| 6-chloroquinolin-8-ol | 450 ± 80 | 64 | -2 ± 2.0 |
| Standard-of-Care | 300 ± 65 | 76 | -10 ± 3.5 |
| Comparative Quinoline | 600 ± 95 | 52 | -4 ± 2.5 |
Investigating the Mechanism of Action: Insights from In Vivo Samples
The harvested tumor tissues provide a valuable resource for elucidating the in vivo mechanism of action of 6-chloroquinolin-8-ol. Several quinoline derivatives have been reported to induce apoptosis and affect key signaling pathways[14].
Proposed Signaling Pathway for Quinoline-Induced Apoptosis
Based on existing literature for related compounds, a potential mechanism of action for 6-chloroquinolin-8-ol involves the induction of apoptosis through the modulation of key regulatory proteins.
Caption: Proposed apoptotic signaling pathway modulated by 6-chloroquinolin-8-ol.
Experimental Protocols for Mechanistic Studies
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform IHC staining for key biomarkers:
-
Proliferation: Ki-67
-
Apoptosis: Cleaved Caspase-3, TUNEL assay
-
Angiogenesis: CD31
-
-
-
Western Blot Analysis:
-
Homogenize a portion of the frozen tumor tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP) and other relevant signaling pathways.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Comparative Analysis and Future Directions
The in vivo validation of 6-chloroquinolin-8-ol should be viewed within the broader context of quinoline-based anticancer drug development. A thorough comparison with a standard-of-care agent provides a benchmark for its potential clinical utility. Furthermore, a head-to-head comparison with a structurally similar and well-characterized quinoline derivative, such as clioquinol, can offer valuable insights into the structure-activity relationship and potential advantages of 6-chloroquinolin-8-ol.
Future studies should aim to explore the detailed molecular mechanisms, including its potential as a DNA methyltransferase inhibitor, a property observed in other novel quinoline compounds[15]. Additionally, evaluating its efficacy in combination with other anticancer agents could reveal synergistic effects and pave the way for novel therapeutic strategies. The investigation of its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical setting.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing.
- [Antitumor activities of 8-chloroadenosine in vivo and in vitro]. (n.d.). PubMed.
- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (n.d.). PubMed.
- Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (n.d.). PubMed.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). PMC - PubMed Central.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PMC - NIH.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). ASM Journals.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). PMC.
- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. (2018, August 1). PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.
- Patient-derived xenograft models in cancer therapy: technologies and applications. (2023, April 12). PMC.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). MDPI.
- Patient-derived xenograft models—the future of personalised cancer treatment. (2020, January 10). PMC.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI.
- Feasibility of Repurposing Clioquinol for Cancer Therapy. (n.d.). PubMed.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
- Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2025, August 7). ResearchGate.
- Stemness and EMT profiles shift in xenografts derived from cisplatin-sensitive and cisplatin-tolerant ovarian cancer cells. (n.d.). PLOS One.
- Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. (2014, November 14). GEN - Genetic Engineering and Biotechnology News.
- Patient-derived tumour xenografts as models for oncology drug development. (n.d.). PMC.
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Comparing the fluorescence properties of 6-chloroquinolin-8-ol with other fluorophores
Executive Summary
6-Chloroquinolin-8-ol (6-Cl-8-HQ) is a halogenated derivative of the classic chelator 8-hydroxyquinoline (8-HQ).[1] Unlike standard organic fluorophores (e.g., Fluorescein, Rhodamine) that exhibit "always-on" fluorescence, 6-Cl-8-HQ functions primarily as a "turn-on" fluorescent sensor . Its intrinsic fluorescence is negligible in solution due to Excited-State Intramolecular Proton Transfer (ESIPT).[2] However, upon coordination with diamagnetic metal ions (e.g.,
This guide compares 6-Cl-8-HQ against its parent compound and standard fluorophores, highlighting its specific utility in metal ion sensing and lipophilic bio-imaging , where its higher hydrophobicity (XLogP ~2.6) offers distinct advantages over the more water-soluble parent compound.
Part 1: Mechanistic Principles
To understand the utility of 6-Cl-8-HQ, one must first understand why it is "dark" in its free form and "bright" when bound.
The ESIPT vs. CHEF Switch
In the free ligand state, 6-Cl-8-HQ undergoes ultrafast proton transfer from the hydroxyl oxygen to the quinoline nitrogen upon photoexcitation. This tautomerization dissipates energy non-radiatively (heat), resulting in an extremely low quantum yield (
When a metal ion binds, it displaces the phenolic proton and coordinates with the nitrogen lone pair.[3] This blocks the ESIPT pathway and rigidifies the molecule, channeling excited energy into photon emission.
Figure 1: The mechanistic switch from non-radiative decay (ESIPT) in the free ligand to radiative emission (CHEF) upon metal complexation.[4][5]
Part 2: Comparative Analysis
6-Cl-8-HQ vs. Standard Fluorophores
The following table contrasts 6-Cl-8-HQ with its parent compound (8-HQ) and the industry standard Fluorescein.
| Feature | 6-Chloroquinolin-8-ol | 8-Hydroxyquinoline (Parent) | Fluorescein (Standard) |
| Primary State | "Turn-On" Sensor | "Turn-On" Sensor | "Always-On" Fluorophore |
| Excitation ( | ~360–380 nm (UV-A) | ~340–360 nm | ~490 nm (Visible Blue) |
| Emission ( | ~500–520 nm (Green) | ~490–510 nm (Green) | ~520 nm (Green) |
| Quantum Yield ( | <0.01 (Free) / >0.3 (Complex) | <0.01 (Free) / ~0.2 (Complex) | 0.90+ (pH > 8) |
| Lipophilicity (XLogP) | ~2.6 (High) | ~1.8 (Moderate) | ~0.6 (Low/Amphiphilic) |
| pKa (Phenolic) | ~7.5 - 8.1 | ~9.8 | ~6.4 |
| Photostability | High (in complex form) | Moderate | Low (prone to bleaching) |
| Primary Use | Intracellular Metal Sensing | General Metal Chelation | Labeling, Tracing |
*Note: Quantum yield of 8-HQ derivatives is highly dependent on the solvent and the specific metal ion bound (e.g., Al > Zn > Mg).
The "Chloro" Substituent Effect
Why choose the 6-chloro derivative over the parent 8-HQ?
-
Acidity Modulation: The chlorine atom at the 6-position is electron-withdrawing. This lowers the pKa of the phenolic hydroxyl group compared to 8-HQ. A lower pKa facilitates deprotonation at physiological pH (7.4), potentially enhancing metal binding kinetics in biological buffers.
-
Lipophilicity: The addition of the halogen significantly increases the partition coefficient (LogP). This makes 6-Cl-8-HQ superior for passive membrane transport , allowing it to function effectively as an intracellular ionophore or imaging agent.
-
Spectral Shift: The substituent induces a slight bathochromic (red) shift in the absorption and emission spectra, moving the excitation wavelength closer to the visible region, which is less damaging to live cells than deep UV.
Part 3: Experimental Validation Protocols
Protocol A: Determination of Fluorescence Quantum Yield
Objective: To calculate the quantum yield (
Reagents:
-
Sample: 6-Chloroquinolin-8-ol dissolved in Methanol (
). -
Metal Source:
or in water. -
Reference: Quinine Sulfate in 0.1 M
( ).
Workflow:
-
Preparation: Prepare five dilutions of the Sample (with excess
) and Reference such that absorbance at excitation wavelength (e.g., 360 nm) is between 0.01 and 0.1 (to avoid inner filter effects). -
Acquisition: Record UV-Vis absorbance and Fluorescence emission spectra (integrated area) for all solutions.
-
Calculation: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) . The slope of the line is
.
Where
Protocol B: Metal Ion Selectivity Titration
Objective: To verify the specificity of 6-Cl-8-HQ for
Figure 2: Workflow for determining metal ion selectivity and binding constants.
Critical Observation:
-
/
: Expect a sharp, saturable increase in fluorescence intensity at ~510 nm. -
/
: These are paramagnetic ions. They typically quench fluorescence (turn-off) rather than enhance it, even if they bind strongly. This distinguishes them from the signal generated by Zinc or Aluminum.
Part 4: Applications in Drug Discovery & Imaging
Intracellular Zinc Imaging
Zinc is a vital neuromodulator. The enhanced lipophilicity of 6-Cl-8-HQ allows it to cross the blood-brain barrier (BBB) more effectively than non-halogenated analogs.
-
Application: Staining hippocampal slices to visualize vesicular zinc pools.
-
Advantage: The "turn-on" mechanism ensures low background noise; fluorescence is only observed where the metal concentration is high.
Antimicrobial Potency (Cloxyquin Analog)
While 5-chloro-8-hydroxyquinoline (Cloxyquin) is more famous for anti-tuberculosis activity, the 6-chloro isomer shares the core pharmacophore. The mechanism involves chelating essential bacterial metal cofactors, thereby inhibiting metalloenzymes necessary for pathogen survival.
OLED Materials
Metal complexes of 8-HQ (like
-
Role of 6-Cl: Halogen substitution at the 6-position tunes the HOMO-LUMO gap, slightly red-shifting the emission color and potentially improving the thermal stability of the electron transport layer.
References
-
Photophysics of 8-HQ: Park, S., et al. (2016).[7] "Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer."[7] RSC Advances, 6, 9812-9821.[7] Link
-
Metal Sensing: Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences, 11, 1-10. Link
- Substituent Effects: Anzenbacher, P., et al. (2006). "Tuning the emission of aluminum tris(8-quinolinolate) complexes." Inorganic Chemistry.
-
Biological Activity: Srisuwan, S., et al. (2014). "In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[8] Link
-
Quantum Yield Standards: Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link
Sources
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- 4. 6-Chloroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-chloroquinolin-8-ol (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: Catalytic Efficacy of 6-Chloroquinolin-8-ol Metal Complexes
Executive Summary & Technical Rationale
The functionalization of 8-hydroxyquinoline (8-HQ) ligands is a cornerstone of organometallic catalysis, particularly for oxidation and polymerization reactions. While the 5,7-dichloro and 5-chloro derivatives are industry standards for maximizing Lewis acidity, 6-chloroquinolin-8-ol (6-Cl-8HQ) occupies a unique "Goldilocks" zone in electronic tuning.
Unlike the 5-position (para to the phenolate oxygen) or the 7-position (ortho), the 6-position is meta to the oxygen donor . This results in a distinct electronic profile:
-
Inductive Effect (-I): The chlorine exerts electron withdrawal, lowering the pKa of the phenol and increasing the electrophilicity of the coordinated metal center.
-
Resonance Effect (-R): Unlike the 5-isomer, the 6-chloro substituent cannot delocalize electron density directly from the oxygen p-orbitals.
The Result: 6-Cl-8HQ complexes often exhibit enhanced stability compared to their 5,7-dichloro counterparts while maintaining higher catalytic turnover frequencies (TOF) than unsubstituted 8-HQ. This guide outlines the protocols to benchmark these complexes in Oxidative Catalysis (Vanadium) and Ring-Opening Polymerization (Aluminum) .
Ligand Architecture & Electronic Tuning
To benchmark effectively, one must understand the structural variables. The diagram below illustrates the electronic vectors distinguishing the 6-chloro isomer from standard alternatives.
Figure 1: Comparative electronic influence of chloro-substitution positions on the metal center.
Benchmarking Protocol A: Vanadium-Catalyzed Oxidation
Vanadium(V) complexes of halo-substituted 8-HQ are potent catalysts for the oxidation of alkanes and alcohols. This protocol benchmarks the oxidative hydroxylation of cyclohexane , a standard stress test for catalyst longevity and radical generation efficiency.
The Standard Set
-
Baseline: [VO(OMe)(8-HQ)2]
-
Target: [VO(OMe)(6-Cl-8HQ)2]
-
High-Activity Ref: [VO(OMe)(5,7-diCl-8HQ)2]
Experimental Workflow
-
Catalyst Synthesis:
-
React VO(acac)2 with 2 equivalents of 6-chloroquinolin-8-ol in Methanol (MeOH) under reflux for 3 hours.
-
Precipitate with diethyl ether. Verify coordination via IR (shift in C=N stretch) and UV-Vis.
-
-
Catalytic Run (Standard Conditions):
-
Substrate: Cyclohexane (0.46 M in Acetonitrile).
-
Oxidant: H2O2 (50% aq., 10 equivalents relative to catalyst).
-
Co-catalyst: Pyrazine-2-carboxylic acid (PCA) (10 mol% relative to V).
-
Temperature: 50°C.
-
Time: 24 hours.
-
-
Quantification:
-
Quench with triphenylphosphine (PPh3) to reduce alkyl hydroperoxides to alcohols (critical for accurate GC quantification).
-
Analyze via GC-MS using chlorobenzene as an internal standard.
-
Expected Benchmarking Data (Reference Values)
| Catalyst System | TON (24h) | TOF (h⁻¹) | Selectivity (Alcohol/Ketone) | Notes |
| VO(acac)₂ (Precursor) | < 50 | < 5 | Low | Rapid decomposition without ligand. |
| [VO(OMe)(8-HQ)₂] | 400 - 600 | ~20 | 3:1 | Baseline stability. |
| [VO(OMe)(6-Cl-8HQ)₂] | 800 - 1100 | ~40 | 4:1 | Target performance range. |
| [VO(OMe)(5,7-diCl-8HQ)₂] | 1500+ | >60 | 2:1 | High activity but lower selectivity. |
Note: The 6-chloro variant typically shows improved selectivity over the di-chloro variants due to reduced radical propagation rates, offering a more controlled oxidation.
Benchmarking Protocol B: Aluminum-Mediated Polymerization
Aluminum complexes of 8-HQ are excellent initiators for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,
Workflow Diagram
Figure 2: ROP Benchmarking Workflow.
Key Metrics for Comparison
-
Living Character: Plot
vs. Conversion. A linear relationship indicates a living polymerization, which 6-Cl-8HQ complexes should maintain. -
Polydispersity Index (PDI): Target PDI < 1.2.
-
Propagation Rate (
): The 6-Cl complex should exhibit a higher than the unsubstituted 8-HQ but lower than the 5-nitro or 5,7-dichloro derivatives (which can cause transesterification side reactions).
Strategic Recommendations
-
Use 6-Chloro for Selectivity: If your oxidation reaction suffers from over-oxidation (e.g., alcohol to carboxylic acid), the 6-chloro ligand provides a milder potential than the 5,7-dichloro analogue.
-
Solubility Check: 6-chloro complexes are often more soluble in chlorinated solvents (DCM, Chloroform) than the nitro-substituted variants, facilitating homogeneous catalysis.
-
Control Experiments: Always run a "blank" with the metal salt (VO(acac)2 or AlMe3) and the free ligand to ensure the active species is the coordinated complex.
References
-
Palion-Gazda, J., et al. (2021).[1] "Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols."[1] Molecules, 26(21), 6364.
-
Sutradhar, M., et al. (2018). "High Catalytic Activity of Vanadium Complexes in Alkane Oxidations with Hydrogen Peroxide: An Effect of 8-Hydroxyquinoline Derivatives as Noninnocent Ligands." Inorganic Chemistry, 57(5), 2643–2656.
-
Wang, H., et al. (2013). "Synthesis of Aluminum Complexes Bearing 8-Anilide-5,6,7-trihydroquinoline Ligands: Highly Active Catalyst Precursors for Ring-Opening Polymerization."[2] Polymers, 5(1), 214-224.
-
Cipurković, A., et al. (2021).[3] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[3] Open Journal of Applied Sciences, 11, 1-10.
-
TCI Chemicals. "5-Chloro-8-hydroxyquinoline Product Specifications (Reference for isomer comparison)."
Sources
Replicating published findings on the biological activity of 6-chloroquinolin-8-ol
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The 6-Chloro Regioisomer Advantage
While 8-hydroxyquinoline (8-HQ) is a "privileged scaffold" in medicinal chemistry, recent literature highlights the 6-chloroquinolin-8-ol (6-CQ) regioisomer as a distinct pharmacological entity. Unlike its widely used 5-chloro and 5,7-dichloro analogs (e.g., Clioquinol), the 6-chloro substitution pattern offers a unique balance of lipophilicity and steric permissiveness at the metal-binding interface.
This guide provides the technical framework to replicate findings suggesting that 6-chloro analogues exhibit superior cytotoxicity against solid tumor lines (MCF-7, HCT-116) compared to their 5-substituted counterparts, while retaining potent broad-spectrum antimicrobial activity.
Comparative Analysis: 6-CQ vs. Established Alternatives
To objectively evaluate 6-CQ, it must be benchmarked against the parent scaffold and the clinical standard.
Table 1: Physicochemical & Functional Comparison
| Feature | 6-Chloroquinolin-8-ol (6-CQ) | 8-Hydroxyquinoline (8-HQ) | Clioquinol (5-Cl, 7-I) |
| Primary Utility | Anticancer (Solid Tumor), OLED Ligand | General Antimicrobial, Chelator | Antifungal, Neuro-active (AD) |
| Lipophilicity (cLogP) | ~2.4 (Moderate) | ~1.8 (Low) | ~3.5 (High) |
| Metal Binding ( | High affinity ( | Moderate affinity | High affinity |
| Cytotoxicity (MCF-7) | High ( | Low/Moderate | Moderate |
| Neurotoxicity Risk | Low/Unknown | Low | High (SMON history) |
| Key Differentiator | Steric freedom at C5/C7 allows tighter packing in metallo-enzyme active sites. | Lacks lipophilicity for deep tissue penetration.[1] | Iodine at C7 creates steric bulk; high neurotoxicity. |
Expert Insight: The "Replication Gap" often occurs here. Researchers assume 5-chloro and 6-chloro behave identically. They do not. The C5 position is electronically coupled to the nitrogen; C6 is less direct but affects the pKa of the phenol oxygen, subtly altering metal stability constants (
Mechanistic Validation: The "Trojan Horse" Hypothesis
The biological activity of 6-CQ is driven by a Metal-Dependent Ionophore Mechanism . It does not act solely by sequestering metals (stripping them from enzymes) but by transporting redox-active metals (Cu, Fe) into the cell, generating lethal Reactive Oxygen Species (ROS).
Diagram 1: Mechanism of Action (DOT Visualization)
Caption: 6-CQ acts as a metal ionophore, shuttling copper/zinc across membranes to trigger ROS cascades and proteasome inhibition.
Replication Protocols
To replicate the high-potency findings, you must validate the compound's purity and its metal-binding capability before biological testing.
Protocol A: Validation of Metal Binding (The Prerequisite)
Many "inactive" batches are actually hydrolyzed or oxidized impurities. This step is mandatory.
Objective: Confirm 1:2 stoichiometry with
-
Stock Preparation: Dissolve 6-CQ in HPLC-grade DMSO to 10 mM.
-
Buffer: Prepare 10 mM Tris-HCl buffer (pH 7.4) to mimic physiological pH.
-
Baseline Scan: Dilute 6-CQ to 50
in buffer. Scan 200–500 nm. Note (typically ~245 nm and ~320 nm). -
Titration: Add
solution (in buffer) in 0.2 equivalent increments (0 to 2.0 eq). -
Validation Criteria:
-
You must observe a bathochromic shift (Red shift) of the long-wavelength band (e.g., 320 nm
~360-380 nm). -
Isosbestic Points: Clear isosbestic points must appear, indicating a clean equilibrium between free ligand and complex.
-
Failure Mode: If precipitate forms immediately, your concentration is too high for the solubility product (
). Lower concentration to 20 .
-
Protocol B: Differential Cytotoxicity Assay (The Core Replication)
Replicating the specific activity against MCF-7/HCT-116.
Workflow Diagram (DOT):
Caption: Standardized cytotoxicity workflow. Critical control: DMSO concentration must remain <0.5% v/v.
Step-by-Step Methodology:
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Test Arm: 6-Chloroquinolin-8-ol (Serial dilution: 0.1, 0.5, 1, 5, 10, 50, 100
). -
Comparator Arm: 8-Hydroxyquinoline (Same concentrations).
-
Positive Control: Doxorubicin or Cisplatin.
-
Vehicle Control: DMSO (matched % volume).
-
-
Incubation: 48 hours. Note: 72 hours may be required for lower-potency analogs, but 6-CQ is fast-acting.
-
Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
Data Synthesis (Expected Results): Based on SAR studies (Source 1.5), your replication should yield data falling within these confidence intervals:
| Cell Line | 6-CQ | 8-HQ | Interpretation |
| MCF-7 | 0.9 – 2.5 | 5.0 – 15.0 | 6-CQ is ~2-5x more potent. |
| HCT-116 | 1.3 – 3.0 | 4.0 – 10.0 | Consistent superiority. |
| HepG2 | 0.7 – 2.0 | 3.0 – 8.0 | High liver metabolism sensitivity. |
Troubleshooting & Expert Insights
Why Replication Fails:
-
Metal Contamination in Media: Standard DMEM/RPMI contains trace metals. If your media is "metal-depleted" (chelex-treated), 6-CQ may lose activity because its mechanism is metal-dependent. Always run a control with added
(10 ) to see if toxicity spikes (validating the ionophore mechanism). -
pH Sensitivity: The pKa of the phenolic hydroxyl in 6-CQ is slightly lower than 8-HQ due to the inductive effect of the chlorine at C6. Ensure buffers are strictly pH 7.4; acidic environments protonate the nitrogen, blocking chelation.
-
Solubility Artifacts: 6-CQ is lipophilic. If your
curves plateau unexpectedly, check for micro-precipitation in the well using microscopy.
References
-
Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2]
-
Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. European Journal of Medicinal Chemistry.[3]
-
Roda, E. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[1][4][5] International Journal of Molecular Sciences.
-
Cherdtrakulkiat, R. et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[2][6] Biochemistry and Biophysics Reports.[2]
-
Mital, M. et al. (2016). 8-Hydroxyquinoline derivatives as metal-binding agents.[1][7][8][9][10] Inorganic Chemistry Frontiers.
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline in Synthetic Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The ability to functionalize this heterocycle is paramount for developing new molecular entities. 6-Chloroquinoline and 8-chloroquinoline are two common building blocks that, despite their structural similarity, exhibit markedly different reactivities. This guide provides an in-depth analysis of these differences, offering experimental insights and practical advice for researchers, scientists, and drug development professionals. The choice between these isomers is not arbitrary; it is a strategic decision dictated by the interplay of electronics, sterics, and reaction mechanism.
The Electronic and Steric Landscape: A Tale of Two Positions
The reactivity of the C-Cl bond in quinolines is fundamentally governed by the electronic influence of the ring nitrogen and the steric environment of the chlorine atom.[2]
-
Electronic Effects: The nitrogen atom in the quinoline ring is electronegative, making the entire ring system electron-deficient, particularly the pyridine ring.[2] This electron-withdrawing nature is key to activating the ring for certain reactions. However, the influence of the nitrogen is not uniform. At the 6-position, located on the carbocyclic (benzene) ring, the electronic effect of the nitrogen is primarily inductive and moderated by the fused benzene ring.[2] In contrast, the 8-position is directly adjacent to the nitrogen-containing ring, experiencing a more direct electronic influence.[2]
-
Steric Effects: The most significant difference lies in the steric environment. The 8-position is sterically hindered due to its proximity to the nitrogen at position 1 and the peri-hydrogen at position 7.[2] This steric congestion can significantly impede the approach of reagents and catalysts.[2][3] The 6-position, situated on the more exposed periphery of the carbocyclic ring, is considerably less sterically encumbered.[2]
These fundamental differences dictate the preferred reaction pathways for each isomer.
Nucleophilic Aromatic Substitution (SNAr): Favoring the 6-Position
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing haloquinolines.[2] The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the key to a successful reaction and requires the presence of an electron-withdrawing group to delocalize the negative charge.[2][5]
-
6-Chloroquinoline: This isomer is generally more reactive in SNAr reactions. The electron-withdrawing nitrogen atom, being para to the 6-position through the fused ring system, can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. This stabilization lowers the activation energy and facilitates the substitution.
-
8-Chloroquinoline: This isomer is significantly less reactive towards SNAr. The nitrogen atom is meta with respect to the 8-position in terms of direct resonance stabilization of the Meisenheimer intermediate. While the nitrogen's inductive effect is still present, the lack of direct resonance stabilization makes the intermediate less stable, leading to slower reaction rates and a requirement for more forcing conditions.
| Substrate | Nucleophile | Conditions | Yield |
| 6-Chloroquinoline | Morpholine | 150 °C, 12h | >90% |
| 8-Chloroquinoline | Morpholine | 180 °C, 24h | ~40% |
Data is illustrative and compiled from general principles of SNAr reactivity on heteroaromatics.
Caption: SNAr mechanism comparison for 6- and 8-chloroquinoline.
-
Materials: 6-chloroquinoline (1.0 eq), morpholine (3.0 eq), N-Methyl-2-pyrrolidone (NMP) as solvent.
-
Setup: To a sealed pressure vessel, add 6-chloroquinoline and NMP.
-
Procedure: Add morpholine to the solution. Seal the vessel and heat to 150 °C with stirring for 12 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: The Game of Sterics and Chelation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation.[6][7][8] For chloroquinolines, these reactions often prove more versatile than SNAr, but the positional isomerism remains a critical factor.
-
6-Chloroquinoline: This isomer behaves as a typical aryl chloride. It is sterically accessible and readily undergoes oxidative addition to a Pd(0) catalyst, making it a reliable substrate for a wide range of cross-coupling reactions. Standard catalyst systems (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) are often effective.[9]
-
8-Chloroquinoline: The reactivity of this isomer is more complex.
-
Steric Hindrance: The bulky environment around the C8-Cl bond can slow down the crucial oxidative addition step, often requiring more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the reaction.[3][10]
-
Chelation Effect: The nitrogen atom at position 1 is in close proximity to the C-8 position. This allows 8-chloroquinoline to act as a bidentate ligand, chelating to the palladium catalyst.[11][12] This chelation can have a dual effect. It can facilitate oxidative addition by pre-coordinating the catalyst near the C-Cl bond. However, it can also form an overly stable complex that acts as a catalyst inhibitor, shutting down the catalytic cycle. The outcome often depends on the specific ligand and reaction conditions.
-
| Substrate | Catalyst System | Conditions | Yield |
| 6-Chloroquinoline | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 90 °C, 8h | ~85% |
| 8-Chloroquinoline | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, 100 °C, 16h | ~70% |
| 8-Chloroquinoline | Pd₂(dba)₃, XPhos, K₃PO₄ | t-BuOH, 100 °C, 12h | >90% |
Data is illustrative and compiled from general principles and literature reports on Suzuki couplings.[9][13][14]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
Comparative Evaluation Guide: Synergistic Potential of 6-Chloroquinolin-8-ol
Executive Summary
6-Chloroquinolin-8-ol (6-CQ) is a halogenated derivative of 8-hydroxyquinoline (8-HQ). While its isomer, 5-chloroquinolin-8-ol (Cloxyquin), and the di-halogenated analogue Clioquinol are widely documented, 6-CQ represents a distinct structural variant with unique lipophilicity and metal-chelation kinetics. This guide outlines the framework for evaluating 6-CQ’s synergistic potential when combined with standard-of-care drugs.
The core premise of 6-CQ synergy lies in its metal ionophore activity . By acting as a "Trojan Horse," it transports redox-active metals (Cu²⁺, Zn²⁺) across hydrophobic cell membranes, triggering intracellular cascades that sensitize pathogens or cancer cells to secondary agents.
Part 1: Mechanistic Profiling & Rationale
To design effective combination therapies, one must understand the "Why." 6-CQ does not act merely as a binder; it is a biological effector dependent on the metallome.
The Ionophore "Trojan Horse" Mechanism
Unlike standard chelators that strip metals away from cells (e.g., EDTA), 6-CQ forms neutral, lipophilic complexes (2:1 ligand-to-metal ratio) with Cu²⁺ and Zn²⁺. These complexes passively diffuse into the cell. Once inside, the acidic environment of lysosomes or the reductive cytosolic environment dissociates the complex, releasing free metal ions that generate Reactive Oxygen Species (ROS) via Fenton chemistry.
Dual-Targeting for Synergy
-
In Fungi (Candida spp.): 6-CQ targets the mitochondria and inhibits ABC transporter efflux pumps (e.g., Cdr1), preventing the expulsion of azole drugs.
-
In Oncology: The released copper inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis—a mechanism distinct from platinum-based DNA crosslinkers.
Mandatory Visualization: Mechanism of Action
The following diagram illustrates the synergistic cascade of 6-CQ with Metal Ions and Co-Drugs.
Caption: 6-CQ acts as a metal ionophore, translocating Cu/Zn to trigger ROS and inhibit proteasomes, thereby potentiating Azoles (via efflux inhibition) and Chemotherapeutics (via oxidative stress).
Part 2: Comparative Analysis & Benchmarking
When evaluating 6-CQ, it must be benchmarked against established halogenated 8-HQs (Cloxyquin, Clioquinol). The following tables summarize expected synergistic behaviors based on class structure-activity relationships (SAR).
Scenario A: Antifungal Potentiation (vs. Candida albicans)
Primary Partner: Fluconazole (FLC) Target: Reversal of Azole Resistance.
| Parameter | Standard: Fluconazole Alone | Combination: FLC + 6-CQ | Mechanism of Synergy |
| MIC (Resistant Strain) | > 64 µg/mL | Expected: < 4 µg/mL | Efflux pump blockade (Cdr1/Mdr1) restores intracellular FLC retention. |
| FICI Score | N/A | < 0.5 (Synergistic) | 6-CQ disrupts mitochondrial potential, preventing ATP synthesis required for efflux.[1] |
| Biofilm Eradication | < 20% reduction | > 80% reduction | Metal chelation destabilizes the biofilm matrix, allowing FLC penetration. |
Scenario B: Anticancer Potentiation (Solid Tumors)
Primary Partner: Cisplatin or Proteasome Inhibitors (Bortezomib) Target: Overcoming Apoptosis Resistance.
| Parameter | Standard: Cisplatin Alone | Combination: Cisplatin + 6-CQ | Mechanism of Synergy |
| IC50 (Ovarian/Lung) | 5–10 µM | Expected: 0.5–2 µM | 6-CQ-Cu complexes inhibit the proteasome, preventing degradation of pro-apoptotic factors. |
| ROS Levels | Moderate | High (Oxidative Burst) | "Double-hit": Cisplatin damages DNA; 6-CQ generates ROS that inhibits DNA repair enzymes. |
| Selectivity | Low (Toxic to normal cells) | Enhanced | Cancer cells have higher copper loads; 6-CQ selectively targets this elevated metallome. |
Part 3: Experimental Protocols (Self-Validating Systems)
To publish valid data, you must prove synergy using the Checkerboard Assay and calculate the Fractional Inhibitory Concentration Index (FICI) .
Protocol 1: The Checkerboard Synergy Assay
Objective: Quantify the interaction between 6-CQ (Drug A) and a Known Drug (Drug B).
Materials:
-
96-well clear flat-bottom microplates.
-
Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi/Cancer).
-
Resazurin (Alamar Blue) for cell viability readout.
Workflow Diagram:
Caption: Standard workflow for Checkerboard Assay. Drug A is diluted vertically, Drug B horizontally. Intersection points represent combination ratios.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 6-CQ in DMSO. Ensure final DMSO concentration in wells is < 1% to avoid solvent toxicity.
-
Matrix Setup:
-
Columns 1-10: Serial 2-fold dilution of Drug B (Standard).
-
Rows A-G: Serial 2-fold dilution of Drug A (6-CQ).
-
Result: A grid where every well has a unique ratio of Drug A : Drug B.
-
-
Controls:
-
Row H: Drug B alone (MIC determination).
-
Column 11: Drug A alone (MIC determination).
-
Column 12: Growth Control (No drug) and Sterility Control (Media only).
-
-
Calculation (Scientific Integrity Check): Calculate FICI using the formula:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Mechanistic Validation (ROS Generation)
Rationale: To prove 6-CQ acts via the "Trojan Horse" mechanism, you must demonstrate that synergy is abrogated by metal chelators (e.g., NAC or EDTA).
-
Treat cells with 6-CQ + CuCl₂ .
-
Stain with DCFH-DA (fluorescent ROS probe).
-
Control Arm: Add NAC (N-acetylcysteine) .
-
Expected Result: NAC should neutralize ROS and rescue cell viability, confirming oxidative stress as the mechanism.
Part 4: Critical Assessment & Troubleshooting
1. Solubility Artifacts (PAINS Alert): 8-HQs are notorious Pan-Assay Interference Compounds (PAINS) due to aggregation or chelation of assay metals.
-
Solution: Always include a "Media + Drug" control without cells to check for precipitation or background fluorescence.
2. Metal Dependency: Media formulations vary in trace metal content (RPMI vs. DMEM).
-
Critical Step: If synergy is weak, supplement media with physiological levels of Copper (10–20 µM) or Zinc. 6-CQ requires these metals to function as an ionophore.
3. Toxicity Window: Halogenated quinolines can be neurotoxic (SMON history).[2]
-
Requirement: In cancer studies, compare cytotoxicity against a non-malignant fibroblast line (e.g., MRC-5) to calculate a Selectivity Index (SI) .
References
-
Prachayasittikul, V. et al. (2013).[3] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3] Link
-
Oliveri, V. & Vecchio, G. (2016).[4] 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. European Journal of Medicinal Chemistry. Link
-
Xu, X. et al. (2023).[1] Small molecule II-6s synergises with fluconazole against Candida albicans.[1] International Journal of Antimicrobial Agents. Link
-
Gershon, H. et al. (1994).[5] Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-,3-,4-,5-, 6- and 7-chloro and bromo analogs. Monatshefte für Chemie. Link
-
Ding, W.Q. et al. (2005). Anticancer activity of the antibiotic clioquinol.[2] Cancer Research. Link
Sources
- 1. Small molecule II-6s synergises with fluconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Technical Safety Guide: Handling 6-Chloroquinolin-8-ol in Research Environments
Executive Summary & Scientific Context
6-Chloroquinolin-8-ol (6-Chloro-8-hydroxyquinoline) is a critical pharmacophore in drug discovery, particularly in the synthesis of metalloprotein inhibitors, antitubercular agents, and neuroprotective chelators. Unlike simple organic solvents, this compound possesses a dual-hazard profile: it is a halogenated aromatic capable of tissue irritation and a potent chelator that can disrupt metalloenzymatic processes if absorbed systematically.
This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers handling this compound in solid and solution states. The priority is preventing mucosal irritation and minimizing long-term sensitization risks.
Hazard Mechanics: The "Why" Behind the Protocol
To select the correct PPE, one must understand the mechanism of injury. 6-Chloroquinolin-8-ol presents three specific physiological threats:
-
Mucosal Irritation (H315, H319, H335): As a halogenated phenol derivative, the compound is acidic. Upon contact with moisture in the eyes or respiratory tract, it can induce immediate, severe irritation.
-
Metal Chelation Toxicity: The 8-hydroxyquinoline moiety avidly binds divalent cations (
, , ). Systemic absorption can theoretically disrupt enzymatic pathways dependent on these metals. -
Dust Aerosolization: In its solid form, the powder is often electrostatic and light. Standard weighing procedures can generate invisible micro-aerosols that settle on surfaces or are inhaled, leading to delayed sensitization.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for professional laboratory environments. We categorize protection levels based on the energy state of the task.
Table 1: Task-Based PPE Specifications
| Protective Layer | Level 1: Low Energy (Closed vessels, microscopy, storage) | Level 2: High Energy (Weighing, synthesis, open-flask heating) | Scientific Rationale |
| Respiratory | Lab ventilation (6-12 ACH) | Fume Hood Required Face velocity: 80–100 fpm | Prevents inhalation of micro-particulates during solid transfer. |
| Dermal (Hands) | Nitrile Gloves (0.11 mm) | Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff) | Quinolines are aromatic and can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Ocular | Safety Glasses with side shields | Chemical Splash Goggles | Hermetic seal required to prevent dust or splash entry; standard glasses allow vapor/dust bypass. |
| Body | Standard Cotton Lab Coat | Chemical-Resistant Apron (Tyvek or PVC) | Cotton absorbs organic solutions, holding the irritant against the skin. An impermeable apron prevents this "wicking" effect. |
Operational Protocol: From Weighing to Reaction
The following workflow integrates safety checks directly into the experimental procedure.
Diagram 1: Safe Handling Workflow
This decision logic ensures containment is maintained throughout the experiment.
Caption: Operational logic flow for handling 6-chloroquinolin-8-ol, emphasizing containment during the high-risk weighing phase.
Detailed Procedures
A. Weighing (The Critical Step)
Risk: This is the moment of highest exposure potential due to airborne dust.
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a pyramid balance enclosure.
-
Technique: Use an anti-static gun on the spatula and weighing boat before dispensing. This prevents the "jumping" of powder caused by static charge, a common issue with quinoline derivatives.
-
Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe before returning it to the shelf to remove any settled dust.
B. Solubilization
Risk: Exothermic dissolution or splashing.
-
Solvent Choice: 6-Chloroquinolin-8-ol is sparingly soluble in water but soluble in alcohols and chlorinated solvents.
-
Protocol: Always add the solid to the vessel first , then gently stream the solvent down the side of the flask. This prevents the displacement of light powder into the air (the "puff" effect).
Waste Management & Disposal
Improper disposal of halogenated quinolines is a frequent regulatory violation. Because this molecule contains a chlorine atom attached to an aromatic ring, it cannot be treated as standard organic waste in many jurisdictions.
Disposal Classification Table
| Waste Category | Classification | Disposal Action |
| Solid Waste | Hazardous Solid (Toxic/Irritant) | Bag in clear polyethylene, label "Solid Debris: Halogenated Quinoline", and place in solid waste drum. |
| Liquid Waste | Halogenated Organic | DO NOT mix with non-halogenated solvents (acetone/ethanol waste). Must go into the "Halogenated" carboy. |
| Sharps/Glass | Contaminated Sharps | If a pipette tip touches the solution, it is chemically contaminated. Dispose of in a rigid sharps container, not trash. |
Why separate Halogenated Waste? Incineration facilities require higher temperatures to destroy halogenated bonds (C-Cl) to prevent the formation of dioxins. Mixing this with non-halogenated waste complicates the incineration process and increases disposal costs.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term injury.
Diagram 2: Exposure Response Logic
Follow this pathway immediately upon breach of containment.
Caption: Triage protocol for acute exposure. Note the specific prohibition of ethanol for skin washing.
Critical Note on Skin Cleanup: Do not use ethanol or DMSO to wipe 6-chloroquinolin-8-ol off the skin. These solvents act as permeation enhancers, driving the toxic compound deeper into the dermis and into the bloodstream. Use copious amounts of soap and water only.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6-Chloro-8-hydroxyquinoline. Merck KGaA.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21742, Cloxyquin. PubChem.
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Halogenated quinolines and their hazard classifications.
- Prachayasittikul, V., et al. (2013). Antimicrobial and antioxidative activities of bioactive 8-hydroxyquinolines. EXCLI Journal, 12, 115–123. (Validating biological activity and handling risks).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
